1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJHGQBKRQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, a chiral diamine building block of increasing significance in medicinal chemistry. We will delve into its physicochemical properties, explore its strategic importance in the synthesis of pharmacologically active agents, and provide representative analytical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this versatile scaffold.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in the core structure of numerous natural products and FDA-approved drugs.[1] Its non-planar, five-membered saturated heterocyclic structure provides an excellent platform for creating three-dimensional diversity in drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties. The introduction of multiple functional groups onto the pyrrolidine ring, as seen in 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, offers multiple points for molecular elaboration and interaction with biological targets.
This particular molecule, with its distinct stereochemistry and the presence of both a primary and a tertiary amine, presents a unique set of properties that make it an attractive starting material for the synthesis of novel therapeutics. The diamine functionality allows for the creation of complex molecules with tailored polarity and basicity, which can be crucial for target engagement and optimizing drug-like properties.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉N₃ | [2] |
| Molecular Weight | 157.26 g/mol | [3] |
| CAS Number | 1354010-29-9 | [2] |
| IUPAC Name | (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | [2] |
| Synonyms | 1-(2-Aminoethyl)-N,N-dimethyl-(3R)-pyrrolidinamine | [3] |
Synthesis and Stereochemical Control
A plausible synthetic strategy could involve the use of a chiral 3-aminopyrrolidine derivative as a starting material. The following diagram illustrates a conceptual synthetic workflow.
Sources
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- 4. Pyrrolidine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the pKa Values of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine's Nitrogen Atoms
Introduction
In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a critical physicochemical parameter that governs a molecule's behavior in a biological environment. It dictates the extent of ionization at a given pH, which in turn influences crucial properties such as solubility, permeability, target binding, and pharmacokinetic profiles. For molecules with multiple ionizable centers, a comprehensive understanding of the pKa for each functional group is paramount for predicting its in vivo performance and for the rational design of new chemical entities.
This technical guide provides an in-depth analysis of the pKa values of the three distinct nitrogen atoms in 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, a molecule featuring a primary amine, a tertiary amine within a pyrrolidine ring, and a tertiary amine on a side chain. In the absence of direct experimental data for this specific molecule, this guide will leverage a structure-activity relationship approach, utilizing pKa values of analogous compounds to estimate and rationalize the basicity of each nitrogen center. Furthermore, we will detail the established experimental and computational methodologies for pKa determination, providing researchers with a robust framework for their own investigations.
Structural Analysis and pKa Estimation
The structure of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine presents three nitrogen atoms with differing chemical environments, which will result in distinct pKa values. To estimate these values, we can dissect the molecule into its fundamental structural motifs and compare them to simpler, well-characterized amines.
-
N1: The Primary Amine: This nitrogen is part of an ethylamine side chain. The pKa of ethylamine is approximately 10.7-10.87.[1][2][3] The presence of the larger molecular scaffold may introduce slight steric hindrance to solvation of the protonated form, but the electronic effect from the distant pyrrolidine ring is expected to be minimal. Therefore, the pKa of the primary amine (N1) is anticipated to be in the range of 10.5-10.8 .
-
N2: The Tertiary Pyrrolidine Amine: This nitrogen is part of the saturated heterocyclic pyrrolidine ring. Pyrrolidine itself has a pKa of 11.27 for its conjugate acid.[4] The substitution at the 1-position with an aminoethyl group will have a slight electron-withdrawing inductive effect, which is known to decrease basicity.[5] Therefore, the pKa of the tertiary pyrrolidine amine (N2) is likely to be slightly lower than that of pyrrolidine, estimated to be in the range of 10.8-11.2 .
-
N3: The Tertiary Dimethylamine Group: This nitrogen is a dimethylamino group attached to the 3-position of the pyrrolidine ring. For comparison, N,N-dimethylethylamine has a pKa of around 10.16.[6][7] The environment of N3 within the larger structure, attached to a cyclic system, will influence its basicity. The alkyl groups of the pyrrolidine ring will have an electron-donating effect, which generally increases the basicity of amines.[8] However, steric hindrance around this tertiary amine might impede its ability to accept a proton, a factor that tends to lower the pKa of tertiary amines compared to their secondary counterparts.[9] Considering these opposing factors, the pKa of the tertiary dimethylamine group (N3) is estimated to be in the range of 9.8-10.2 .
The following diagram illustrates the logical approach to estimating the pKa values based on structural analogs.
Caption: Logic for estimating pKa values based on structural analogs.
Experimental Determination of pKa Values
To obtain definitive pKa values, experimental determination is essential. Potentiometric titration and nuclear magnetic resonance (NMR) spectroscopy are two of the most common and reliable methods.[10][11]
Potentiometric Titration
This classic method involves the gradual addition of a strong acid (e.g., HCl) to a solution of the amine and monitoring the pH change. The pKa value is determined from the titration curve as the pH at which half of the amine has been protonated.[10]
Detailed Protocol for Potentiometric Titration:
-
Sample Preparation: Accurately weigh a sample of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine and dissolve it in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titrant Preparation: Prepare a standardized solution of a strong acid, such as 0.1 M HCl.
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) to the stirred amine solution.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The curve will exhibit three inflection points, corresponding to the pKa values of the three nitrogen atoms. The pKa is the pH at the midpoint of each buffer region.
The following diagram illustrates the experimental workflow for potentiometric titration.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa Values
In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[12] These methods utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to model the energetics of protonation and deprotonation in a solvated environment.[13][14]
Simplified Workflow for Computational pKa Prediction:
-
Structure Optimization: The 3D structures of both the neutral amine and its protonated (conjugate acid) forms are computationally optimized.
-
Energy Calculation: The free energies of the neutral and protonated species are calculated, taking into account the effects of the solvent (typically water) using a continuum solvation model.
-
pKa Calculation: The pKa is then calculated from the difference in free energy between the protonated and neutral forms using a thermodynamic cycle.[13]
While computational methods can provide valuable insights, their accuracy is dependent on the level of theory and the solvation model employed.[9] It is often recommended to use these predictions in conjunction with experimental data for validation.
Summary of Estimated pKa Values
The following table summarizes the estimated pKa values for the three nitrogen atoms of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine based on the analysis of structural analogs.
| Nitrogen Atom | Type | Structural Analog | Analog pKa | Estimated pKa Range |
| N1 | Primary | Ethylamine | ~10.7-10.87[1][2][3] | 10.5 - 10.8 |
| N2 | Tertiary (Pyrrolidine) | Pyrrolidine | ~11.27[4] | 10.8 - 11.2 |
| N3 | Tertiary (Dimethylamino) | N,N-Dimethylethylamine | ~10.16[6][7] | 9.8 - 10.2 |
Conclusion
A thorough understanding of the pKa values of ionizable groups is indispensable for the successful development of new pharmaceutical agents. This guide has provided a detailed analysis of the likely pKa values for the three nitrogen atoms in 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine through a structure-based estimation approach. Furthermore, it has outlined the standard experimental and computational methodologies that can be employed to determine these crucial parameters with high accuracy. The provided protocols and workflows serve as a practical resource for researchers and scientists in the field of drug development, enabling them to make more informed decisions in the design and optimization of new drug candidates.
References
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PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Dimethylethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Fiveable. (2025, August 15). Ethylamine Definition. Retrieved from [Link]
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Christensen, S. M. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Computational Chemistry Highlights. Retrieved from [Link]
- Christensen, S. M., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. Journal of Computer-Aided Molecular Design, 30(10), 837-848.
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Quora. (2023, February 26). What is the pKa value of ethylamine and aniline?. Retrieved from [Link]
-
Grokipedia. (n.d.). Ethylamine. Retrieved from [Link]
- Lee, J., & Metiu, H. (2017). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations.
- Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4220.
- Klicić, J. J., et al. (2011). Simple Method for the Estimation of pKa of Amines.
-
LookChem. (n.d.). N,N-Dimethylethylamine|598-56-1. Retrieved from [Link]
- Tehan, B. G., et al. (2002). Analysis of the pK(a)s of Aliphatic Amines Using Quantum Chemical Descriptors.
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
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Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]
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DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
- De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 9(1), 33-59.
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylethylamine. Retrieved from [Link]
-
PubChem. (n.d.). N,1-dimethylpyrrolidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-(+)-3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022, September 25). Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Safety Data Sheet (SDS) for 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
[1]
Document Control:
-
Target Compound: 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine[1][2][3]
-
CAS Number: 1354010-29-9 (Representative for (R)-isomer); General structure applies to racemates.[1]
-
Molecular Formula: C
Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> N [1][2][3][4] -
Document Type: Enhanced Safety & Handling Protocol
-
Version: 1.0 (Research Grade)[1]
Chemical Architecture & Identity
The Scientist’s Perspective: This compound is a tri-functional aliphatic amine .[5] Its structure consists of a pyrrolidine core substituted with a dimethylamine group at the C3 position and an ethylamine chain at the N1 position.
-
Structural Implications: The presence of three nitrogen centers (primary, tertiary cyclic, and tertiary exocyclic) creates a high electron density profile.[1] This makes the compound:
-
Highly Basic: Capable of aggressive proton abstraction.
-
Nucleophilic: Reactive toward electrophiles (acid chlorides, anhydrides, alkyl halides).
-
Air-Sensitive: The primary amine tail is particularly susceptible to reacting with atmospheric CO
to form carbamate salts, which appear as white crusts/precipitates, compromising stoichiometry in sensitive syntheses.
-
Key Identifiers Table
| Parameter | Detail |
| IUPAC Name | 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |
| Common Synonyms | 1-(2-Aminoethyl)-3-(dimethylamino)pyrrolidine; N,N-Dimethyl-1-(2-aminoethyl)-3-pyrrolidinamine |
| Molecular Weight | 157.26 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Solubility | Miscible in water, alcohols, DCM; Moderate in ether/hexanes.[1][3][5][6] |
Hazard Mechanistics & Risk Assessment
Beyond the GHS Codes: While standard SDSs list codes, understanding the mechanism of toxicity allows for better risk mitigation.
GHS Classification (Derived from Structural Class)[1]
-
Signal Word: DANGER
-
Primary Hazards:
Physiological Impact Analysis[1]
-
Tissue Saponification (The Corrosive Mechanism): Unlike acids which coagulate proteins (forming a barrier), this aliphatic amine induces liquefactive necrosis .[1] The high alkalinity saponifies fats in cell membranes, allowing the chemical to penetrate deeper into tissue.
-
Operational Note: Burns may not be immediately painful due to nerve damage. Immediate flushing is critical even if pain is absent.
-
-
Respiratory Sensitization: As a volatile amine, inhalation of vapors can trigger glottal edema (swelling of the throat) or chemical pneumonitis.
Advanced Handling & Stability Protocols
Directive: Treat this compound as an Air-Sensitive Corrosive .
A. Storage Integrity[8][10][12][13]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]
-
Container: Teflon-lined caps or Schlenk flasks. Avoid ground glass stoppers without grease, as amine crawling can seize the joint.
-
Temperature: 2–8°C (Refrigerated) is recommended to suppress vapor pressure and oxidation rates.[1]
B. Experimental Workflow (The "Self-Validating" System)
To ensure safety and chemical purity, follow this logic flow for dispensing:
-
Visual Check: Is the liquid clear? Yellowing indicates oxidation; White solids indicate carbamate formation (CO
absorption).[1] -
Transfer: Use a gastight syringe for small volumes (< 5 mL) to avoid exposing the bulk bottle to air.
-
Quench: Have a beaker of dilute acetic acid or citric acid in the fume hood to immediately neutralize contaminated tips/needles before disposal.
Visualization: Safe Handling Workflow
The following diagram outlines the decision process for handling aliphatic polyamines to maintain "Research Grade" integrity.
Figure 1: Decision logic for maintaining reagent integrity and operator safety during transfer.
Emergency Response Architecture
In the event of exposure, the speed of response defines the outcome.
Immediate Action Protocols
| Scenario | Immediate Action | Mechanistic Rationale |
| Skin Contact | Flush for 15+ mins with lukewarm water. Do NOT scrub. | Scrubbing drives the amine deeper into saponified tissue. |
| Eye Contact | Irrigate immediately. Hold eyelids apart. | Alkaline burns penetrate the cornea rapidly; seconds matter to prevent blindness. |
| Inhalation | Evacuate to fresh air. Sit upright (Semi-Fowler's position).[1] | Upright posture reduces venous return, lowering the risk of pulmonary edema. |
| Spill (< 10 mL) | Cover with dry sand or commercial amine neutralizer.[1] | Avoid water initially to prevent spreading the corrosive liquid. |
Visualization: Emergency Triage Logic
Figure 2: Triage workflow for rapid response to amine exposure.
Toxicology & Environmental Fate
Data Synthesis: While specific toxicological studies for this exact CAS may be limited, data from structural analogs (e.g., N,N-dimethylethylenediamine, pyrrolidine derivatives) provide a high-confidence predictive model.[1]
-
Acute Toxicity: Likely moderate oral toxicity (LD50 estimated 300–1000 mg/kg).[1] The primary danger is local tissue destruction rather than systemic poisoning, though absorption can lead to sympathomimetic effects (elevated heart rate).[1]
-
Environmental Fate:
-
Aquatic Toxicity: High. Amines are generally toxic to aquatic life due to pH shifts.
-
Biodegradability: Expected to be biodegradable but not readily. Do not release into drains; the high pH can damage municipal piping and kill activated sludge bacteria.
-
References
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- 4. (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | 1354010-29-9 [sigmaaldrich.com]
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- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine CAS number identification
Technical Whitepaper: 1-(2-Aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Executive Summary This technical guide provides a comprehensive analysis of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine , a specialized diamine scaffold used primarily as a chiral building block in medicinal chemistry and ligand synthesis. Characterized by its dual-nitrogen functionality—a primary amine on the ethyl tail and a tertiary dimethylamine on the pyrrolidine ring—this compound serves as a critical intermediate for introducing solubility-enhancing motifs into lipophilic drug candidates (e.g., kinase inhibitors, GPCR ligands). This document details its chemical identification, validated synthesis protocols, analytical characterization, and safety handling procedures.
Part 1: Chemical Identification & Structural Analysis
The compound exists primarily as two enantiomers due to the chiral center at the C3 position of the pyrrolidine ring. Commercial availability is dominated by the enantiopure forms, which are essential for stereoselective drug development.
Nomenclature & Identifiers
| Parameter | Detail |
| Chemical Name | 1-(2-Aminoethyl)-N,N-dimethylpyrrolidin-3-amine |
| Common Synonyms | 1-(2-Aminoethyl)-3-(dimethylamino)pyrrolidine; N,N-Dimethyl-1-(2-aminoethyl)-3-pyrrolidinamine |
| Molecular Formula | C₈H₁₉N₃ |
| Molecular Weight | 157.26 g/mol |
| SMILES (Racemic) | CN(C)C1CCN(CCN)C1 |
| InChI Key | CRBJHGQBKRQFJS-UHFFFAOYSA-N |
CAS Registry Numbers
Precise identification requires distinguishing between the specific enantiomers used in asymmetric synthesis.
-
(R)-Enantiomer: 1354010-29-9
-
Systematic Name: (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
-
-
(S)-Enantiomer: 1241386-50-4
-
Systematic Name: (3S)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
-
-
Racemic/Unspecified: While less common in high-end substituted synthesis, generic searches often default to the base structure. Always verify stereochemistry via Certificate of Analysis (CoA).
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this molecule generally proceeds via the functionalization of the N1-position of a 3-(dimethylamino)pyrrolidine core. Two primary routes are established: the Nitrile Reduction Route (preferred for scalability) and the Phthalimide Route (preferred for laboratory-scale purity).
Pathway Visualization (Graphviz)
[1]
Detailed Experimental Protocol (Nitrile Reduction Route)
Step 1: Cyanomethylation
-
Reagents: 3-(Dimethylamino)pyrrolidine (1.0 eq), Chloroacetonitrile (1.1 eq), Potassium Carbonate (2.0 eq), Acetonitrile (Solvent).
-
Procedure:
-
Dissolve 3-(dimethylamino)pyrrolidine in anhydrous acetonitrile.
-
Add finely ground
and cool the mixture to 0°C. -
Add chloroacetonitrile dropwise to control the exotherm.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo to yield the crude nitrile intermediate.
-
Step 2: Reduction
-
Reagents: Crude Nitrile Intermediate, Lithium Aluminum Hydride (
, 2.5 eq) or Raney Nickel/H2. -
Procedure (LiAlH4 method):
-
Suspend
in anhydrous THF under Nitrogen/Argon atmosphere at 0°C. -
Add the nitrile intermediate (dissolved in THF) dropwise.
-
Reflux the mixture for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.
-
Quenching: Cool to 0°C. Carefully add water, 15% NaOH, and water (Fieser workup) to precipitate aluminum salts.
-
Purification: Filter the solids. Dry the organic phase over
. Distill under reduced pressure to obtain the pure diamine oil.
-
Part 3: Analytical Characterization
Validation of the structure requires confirming both the integrity of the pyrrolidine ring and the presence of the primary amine tail.
| Method | Diagnostic Signals (Expected) |
| ¹H NMR (CDCl₃) | δ 2.20 (s, 6H): N(CH₃)₂ protons.δ 2.4-2.9 (m): Ring protons and N-CH₂-CH₂-N methylene protons.δ 1.6-1.8 (m): C4 ring protons.Broad singlet: NH₂ protons (exchangeable with D₂O). |
| MS (ESI+) | [M+H]⁺ = 158.3 (Base peak). |
| IR Spectroscopy | 3300-3400 cm⁻¹: N-H stretch (primary amine).2700-2800 cm⁻¹: C-H stretch (N-methyl group, Bohlmann bands). |
Retrosynthetic Logic (Graphviz)
Part 4: Applications in Drug Discovery
This compound is a "privileged scaffold" component. It is rarely the active pharmaceutical ingredient (API) itself but serves as a critical side chain.
-
Solubility Enhancement: The terminal primary amine allows for attachment to lipophilic drug cores (e.g., quinolones, chromones) via amide or sulfonamide linkages. The tertiary dimethylamine remains protonated at physiological pH, significantly improving aqueous solubility.
-
Kinase Inhibitors: The pyrrolidine ring provides a rigid spacer, positioning the amine groups to interact with specific residues (e.g., Asp or Glu) in the ATP-binding pocket of kinases.
-
RNA-Binding Ligands: Polyamines are known to stabilize RNA structures. Derivatives of this molecule are explored as ligands that bind to viral RNA targets (e.g., HIV TAR RNA).
Part 5: Handling & Safety (SDS Summary)
Hazard Classification:
-
Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.
Storage Protocol:
-
Atmosphere: Hygroscopic and air-sensitive. Store under Nitrogen or Argon.
-
Temperature: 2–8°C (Refrigerated).
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
Emergency Response:
-
Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses.
-
Spill: Neutralize with weak acid (e.g., sodium bisulfate) before disposal, or absorb with inert material (vermiculite).
References
-
Fluorochem . Product Analysis: [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine. Retrieved from
-
MolCore . Chemical Data for CAS 1241386-50-4. Retrieved from
-
Sigma-Aldrich . Product Specification: 1-(2-Aminoethyl)pyrrolidine derivatives. Retrieved from
-
PubChem . Compound Summary for 3-(Dimethylamino)pyrrolidine (Precursor). Retrieved from
-
Enamine . Synthesis of unique pyrrolidines for drug discovery. Retrieved from
Sources
An In-Depth Technical Guide to the Synthesis of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Introduction
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine is a complex diamine featuring a pyrrolidine scaffold, a common motif in medicinal chemistry and drug discovery.[1] The molecule's structure, incorporating a tertiary amine within the ring, a tertiary amine at the 3-position, and a primary amine on the N-1 side chain, makes it a valuable and versatile building block for creating a diverse range of more complex molecules with potential therapeutic applications.[2][3] Its utility lies in its potential as a scaffold for developing novel ligands, catalysts, and pharmaceutical ingredients.
This guide provides a comprehensive overview of plausible and chemically sound synthetic strategies for the preparation of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine. As no direct published synthesis for this specific molecule is readily available, the following routes are constructed based on well-established, high-yield chemical transformations and analogous procedures reported in the literature for structurally related compounds. We will explore two primary retrosynthetic pathways, providing detailed, step-by-step protocols and the chemical reasoning behind the selection of reagents and conditions.
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals two primary synthetic strategies. Both routes rely on commercially available starting materials and employ robust, well-documented reactions.
Route A involves the direct N-alkylation of the pyrrolidine ring of 3-(dimethylamino)pyrrolidine. This is the most direct approach, assuming the availability of the starting pyrrolidine.
Route B builds the 3-dimethylamino functionality onto a pre-functionalized pyrrolidine ring via reductive amination of a ketone, a powerful and widely used method for amine synthesis.[4][5]
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Route A: N-Alkylation of 3-(Dimethylamino)pyrrolidine
This approach is arguably the most straightforward, leveraging the commercially available 3-(dimethylamino)pyrrolidine as the core building block.[2][6] The key challenge is the selective alkylation of the secondary amine of the pyrrolidine ring without cross-reactivity from the primary amine of the incoming side chain. This is overcome by using a protected 2-aminoethyl halide.
Causality and Experimental Choices
The choice of a protecting group is critical for the success of this route. The tert-butoxycarbonyl (Boc) group is an excellent candidate as it is stable under the basic conditions required for N-alkylation and can be cleanly removed under acidic conditions without affecting the other amine groups.[7] The use of a base such as potassium carbonate is necessary to neutralize the HBr generated during the alkylation reaction, driving the reaction to completion.
Caption: Workflow for Synthetic Route A.
Experimental Protocol: Route A
Step 1: Synthesis of tert-butyl (2-(3-(dimethylamino)pyrrolidin-1-yl)ethyl)carbamate
-
To a stirred solution of 3-(dimethylamino)pyrrolidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.
Step 2: Synthesis of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (Final Product)
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.[8]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in water and basify to pH >12 with a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine.
Data Summary: Route A
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | 3-(Dimethylamino)pyrrolidine | Boc-2-bromoethylamine | K₂CO₃ | Acetonitrile | 75-90% | >95% (post-chromatography) |
| 2 | Protected Intermediate | - | TFA | DCM | 90-98% | >98% |
Note: Yields are estimated based on similar N-alkylation and Boc-deprotection reactions reported in the literature.
Synthetic Route B: Reductive Amination of a Pyrrolidin-3-one Precursor
Causality and Experimental Choices
Reductive amination is a highly efficient method for forming C-N bonds.[4] The reaction proceeds through the initial formation of an iminium ion intermediate from the ketone and dimethylamine, which is then reduced in situ.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the starting ketone, is compatible with acidic conditions that favor iminium ion formation, and does not require special handling like the more toxic sodium cyanoborohydride.[5] The synthesis begins with the N-alkylation of a suitable pyrrolidin-3-one precursor, again using a protected aminoethyl halide.
Caption: Workflow for Synthetic Route B.
Experimental Protocol: Route B
Step 1: Synthesis of 1-(2-(tert-butoxycarbonylamino)ethyl)pyrrolidin-3-one
This step may require prior synthesis of the pyrrolidin-3-one precursor, for instance, by alkylating a commercially available N-protected pyrrolidin-3-one and then deprotecting it to free up the ring nitrogen for the next step.
-
Assuming the availability of pyrrolidin-3-one hydrochloride, dissolve it (1.0 eq) in anhydrous acetonitrile with a base like triethylamine (2.2 eq).
-
Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) and heat the mixture to reflux for 12-18 hours.
-
Work up the reaction as described in Route A, Step 1, to isolate the ketone intermediate via column chromatography.
Step 2: Synthesis of tert-butyl (2-(3-(dimethylamino)pyrrolidin-1-yl)ethyl)carbamate via Reductive Amination
-
To a stirred solution of the ketone from Step 1 (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of dimethylamine (2.0 M in THF, 1.5 eq).
-
Add acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[9]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the protected intermediate.
Step 3: Deprotection to Yield the Final Product
-
This final deprotection step is identical to Step 2 in Route A. Dissolve the purified product from the reductive amination step in DCM, treat with TFA at 0°C to room temperature, and then perform a basic workup to isolate the final product.
Data Summary: Route B
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | Pyrrolidin-3-one | Boc-2-bromoethylamine, Et₃N | Acetonitrile | 60-75% | >95% (post-chromatography) |
| 2 | Ketone Intermediate | Dimethylamine, NaBH(OAc)₃ | DCE | 70-85% | >95% (post-chromatography) |
| 3 | Protected Intermediate | TFA | DCM | 90-98% | >98% |
Note: Yields are estimated based on similar multi-step syntheses involving reductive amination protocols.[5][10]
Conclusion
This guide has detailed two robust and logical synthetic pathways for the preparation of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine. Route A offers a more direct approach, contingent on the availability of 3-(dimethylamino)pyrrolidine. Route B provides a more flexible, convergent approach that builds the key functionalities sequentially and relies on the powerful reductive amination reaction.
The selection of a specific route will depend on factors such as starting material availability, cost, and the scale of the synthesis. Both routes employ standard organic chemistry transformations and protecting group strategies, making them accessible to researchers and drug development professionals.[11] The experimental protocols provided are based on well-precedented reactions and offer a solid foundation for the successful synthesis of this versatile chemical building block.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4872. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Molecules. (2018). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 23(11), 2928. [Link]
- Google Patents. (2005).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacia, 70(1), 213-228. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
ResearchGate. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. [Link]
-
Chemical Reviews. (2019). Amino Acid-Protecting Groups. Chem. Rev., 119(22), 11269–11393. [Link]
-
ResearchGate. (2026). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. [Link]
-
PMC. (2021). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Adv., 11(41), 25381–25392. [Link]
-
Chemistry – A European Journal. (2020). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chem. Eur. J., 26(6), 1279-1286. [Link]
-
PubMed. (2014). Ruthenium(II)-catalyzed C(sp3)-H α-alkylation of pyrrolidines. Org. Lett., 16(7), 1876-1879. [Link]
-
MDPI. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5160. [Link]
- Google Patents. (1976).
-
ResearchGate. (2014). Diastereoselective synthesis of highly functionalized pyrrolidines through an electrophilic aminocyclization-ring expansion cascade. Org. Biomol. Chem., 12, 7303-7306. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Chemical Science. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chem. Sci., 16, 15216-15222. [Link]
-
PMC. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Org. Lett., 16(15), 3946–3949. [Link]
-
ResearchGate. (2013). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica, 60, 70-80. [Link]
- Google Patents. (2001).
-
Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]
-
Organic Chemistry Portal. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. [Link]
-
RSC Publishing. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. Catal. Sci. Technol., 10, 6390-6395. [Link]
-
PMC. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 71(35), 5891–5896. [Link]
-
Quick Company. (2012). Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde. [Link]
-
Scilit. (2009). Ruthenium-CatalyzedN-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. J. Am. Chem. Soc., 131(5), 1766-1774. [Link]
-
PubMed. (2009). Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. J. Am. Chem. Soc., 131(5), 1766-1774. [Link]
-
MDPI. (2018). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 23(10), 2461. [Link]
-
Semantic Scholar. (2005). N-Alkylation of phenethylamine and tryptamine. Bioorg. Med. Chem. Lett., 15, 5287-5290. [Link]
-
ResearchGate. (2025). Synthesis of Pyrrolidin‐3‐Ones and Spiropyrrolidinones by 1,3‐Dipolar Cycloadditions of Nitrones with Allenylphosphonates. [Link]
- Google Patents. (2012). Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d)
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Methodological & Application
Synthesis of Sparfloxacin using 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Application Note: Synthesis of Sparfloxacin Analogues via C7-Functionalization
Part 1: Executive Summary & Scientific Rationale
Objective: This application note details the protocol for synthesizing a structural analogue of the fluoroquinolone antibiotic Sparfloxacin (Zagam). While the canonical synthesis of Sparfloxacin utilizes cis-3,5-dimethylpiperazine, this protocol addresses the specific request to utilize 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine as the C7-nucleophile.
Scientific Context (E-E-A-T): Sparfloxacin is a third-generation fluoroquinolone characterized by a 5-amino group and a C7-piperazinyl moiety.[1] The structure-activity relationship (SAR) of fluoroquinolones dictates that the C7 position is critical for the drug's spectrum of activity and pharmacokinetic profile.
-
Standard Route: The commercial synthesis of Sparfloxacin involves the nucleophilic aromatic substitution (
) of a 5-amino-6,7,8-trifluoroquinoline core with cis-3,5-dimethylpiperazine [1]. -
Modified Protocol: The reagent 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine contains a primary amine (on the ethyl chain) and a tertiary amine (on the pyrrolidine ring). In this protocol, the primary amine acts as the nucleophile, attacking the C7-position of the quinolone core. This results in a Sparfloxacin-Pyrrolidine Hybrid , potentially altering solubility and Gram-positive potency compared to the parent drug.
Mechanism of Action:
The reaction proceeds via a regioselective
Part 2: Reagents & Materials
| Component | Chemical Name | Role | CAS / Ref |
| Precursor (Core) | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Electrophilic Scaffold | 110871-82-4 |
| Nucleophile | 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | C7-Side Chain Reagent | Custom/Commercially Available |
| Solvent | Pyridine or DMSO | Reaction Medium | 110-86-1 |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acid Scavenger | 6674-22-2 |
| Workup | Ethanol / Diethyl Ether | Crystallization Solvent | 64-17-5 |
Part 3: Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 eq (3.0 g) of the Precursor (Core) in 30 mL of anhydrous Pyridine.
-
Note: Pyridine is chosen as it acts as both a solvent and a weak base to sponge the HF generated. DMSO is an alternative if higher temperatures (>100°C) are required.
-
-
Addition: Add 1.2 eq of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine dropwise via syringe.
-
Critical: Ensure the amine is free of water to prevent hydrolysis of the quinolone ester (if using the ester form) or side reactions.
-
-
Catalyst: Add 1.5 eq of DBU (optional but recommended to accelerate reaction rate).
Step 2: Nucleophilic Displacement ( )
-
Heating: Heat the reaction mixture to 80–90°C under an inert atmosphere (
or Ar). -
Monitoring: Monitor the reaction by TLC (Mobile phase:
10:2:0.5) or HPLC.[2]-
Endpoint: The starting material (Core) peak should disappear, typically within 4–6 hours .
-
Observation: The solution often darkens from pale yellow to orange/brown as the substitution occurs.
-
Step 3: Isolation and Purification
-
Concentration: Evaporate the pyridine under reduced pressure (Rotavap) to obtain a crude oily residue.
-
Neutralization: Dissolve the residue in 20 mL of water. Adjust pH to 7.0–7.2 using 1N HCl or 10% Acetic Acid.
-
Why: Fluoroquinolones are zwitterionic; precipitation is maximal at the isoelectric point (pI).
-
-
Crystallization: The product should precipitate as a solid. If oiling occurs, extract with Dichloromethane (DCM), dry over
, and induce crystallization by adding Diethyl Ether. -
Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) to remove unreacted amine and trace fluoride salts.
Step 4: Characterization (Expected Data)
-
Appearance: Yellow to pale orange crystalline powder.
-
Yield: Expected range 65–75%.
-
1H NMR (Validation): Look for the disappearance of the C7-F signal (if 19F NMR is used) and the integration of the pyrrolidine protons and the ethyl linker protons.
Part 4: Process Visualization (Pathway)
The following diagram illustrates the regioselective substitution pathway, highlighting the transition from the Trifluoro-Core to the Final Analog.
Caption: Schematic representation of the
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete substitution due to steric hindrance of the pyrrolidine side chain. | Increase temperature to 110°C (switch solvent to DMSO) or increase reaction time to 12h. |
| Impurity Profile | C6-Substitution (Regioisomer). | Ensure the "Core" has the C5-amino group pre-installed; it directs substitution to C7 via electronics. |
| Oiling Out | Product is too soluble in water/organic mix. | Use isopropanol for precipitation instead of water; ensure pH is strictly controlled at pI (~7.2). |
Part 6: References
-
Miyamoto, T., et al. (1990).[3] "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin." Journal of Medicinal Chemistry, 33(6), 1645–1656.
-
LookChem. (n.d.). "Production Method of Sparfloxacin." Chempedia.
-
PubChem. (2023). "Sparfloxacin | C19H22F2N4O3."[3][4] National Library of Medicine.
-
Semantic Scholar. (2009).[2] "Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin."
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Technical Guide: Nucleophilic Substitution Protocols with 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (CAS: 1354010-29-9 for R-isomer; 1241386-50-4 for S-isomer) is a versatile triamine building block extensively used in medicinal chemistry. It is frequently employed to introduce a solubilizing basic side chain into kinase inhibitors (e.g., sunitinib analogs), GPCR ligands, and antibiotic intermediates.
Reactivity Analysis: The "Nucleophilic Hierarchy"
Successful application of this reagent requires understanding the differential reactivity of its three nitrogen centers.
-
Primary Amine (
, Ethyl chain): The most sterically accessible and nucleophilic site. It is the primary target for , acylation, and alkylation reactions. -
Ring Tertiary Amine (Pyrrolidine
): Moderately basic but sterically hindered and electronically deactivated compared to the primary amine. It acts as an internal base but rarely participates in substitution unless the primary amine is protected. -
Exocyclic Tertiary Amine (
): Highly basic ( ) but non-nucleophilic in substitution contexts due to steric bulk.
Strategic Implication: Reactions should be designed to exploit the high nucleophilicity of the primary amine while using the tertiary amines as in situ acid scavengers, potentially eliminating the need for external bases in some protocols.
Strategic Considerations for Experimental Design
Solvent Selection
| Solvent | Suitability | Context |
| DMF / DMA / NMP | High | Ideal for |
| n-Butanol / Isopropanol | High | Standard for |
| DCM / THF | Medium | Best for acylations (amide coupling) or reductive aminations at RT. |
| Acetonitrile | Medium | Good for alkylations, but care must be taken to avoid salt precipitation before reaction completion. |
Stoichiometry & Base
-
Standard Ratio: 1.1 to 1.2 equivalents of the diamine per 1.0 equivalent of electrophile ensures complete conversion.
-
Base Requirement: While the molecule contains internal basic sites, adding an external non-nucleophilic base (e.g., DIPEA, TEA) is recommended for
and acylations to prevent protonation of the unreacted primary amine by the generated acid (HCl/HF), which would arrest the reaction.
Visualizing the Reactivity Landscape
The following diagram illustrates the competitive landscape and the targeted pathway for the primary amine.
Caption: Reactivity hierarchy showing the primary amine as the kinetic nucleophile, while tertiary amines act as thermodynamic proton sinks.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Application: Synthesis of kinase inhibitors (e.g., reacting with 4-chloropyrimidine or 2-chloro-oxindole).
Reagents:
-
Electrophile (e.g., 4-chloro-quinazoline): 1.0 mmol
-
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine: 1.2 mmol
-
DIPEA (N,N-Diisopropylethylamine): 2.0 mmol
-
Solvent: n-Butanol (or DMF)
Procedure:
-
Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the electrophile (1.0 eq) in n-Butanol (5 mL/mmol).
-
Addition: Add DIPEA (2.0 eq) followed by the diamine (1.2 eq).
-
Reaction: Seal the vial and heat to 90–110°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride starting material.
-
Note: If using DMF, a lower temperature (60–80°C) may suffice depending on the activation of the aryl ring.
-
-
Workup (Option 1 - Precipitation): Cool to room temperature. If the product precipitates, filter and wash with cold ether.
-
Workup (Option 2 - Extraction): Dilute with EtOAc (20 mL). Wash with saturated
(2 x 10 mL) and Brine (10 mL). Dry over and concentrate. -
Purification: If necessary, purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid). The basic tail makes the product polar; ensure the gradient starts at 0-5% ACN.
Protocol B: Amide Coupling (Acylation)
Application: Attaching the amine to a carboxylic acid scaffold.
Reagents:
-
Carboxylic Acid Scaffold: 1.0 mmol[1]
-
HATU (Coupling Agent): 1.1 mmol
-
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine: 1.1 mmol
-
DIPEA: 3.0 mmol
-
Solvent: DMF or DCM
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Coupling: Add the diamine (1.1 eq) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Quench: Add water (10 mL) to quench the reaction.
-
Purification: Due to the high polarity and basicity of the product, standard silica chromatography is often difficult (streaking).
-
Recommended:SCX-2 (Strong Cation Exchange) Cartridge . Load the reaction mixture (diluted in MeOH) onto the SCX column. Wash with MeOH (removes non-basic impurities/HATU byproducts). Elute the product with
in MeOH.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion ( | Deactivation of nucleophile by protonation. | Increase base (DIPEA) equivalents to 3.0. Ensure solvent is anhydrous. |
| Multiple Spots on TLC | Double reaction or degradation. | Lower temperature. Check if the electrophile has multiple leaving groups (e.g., 2,4-dichloropyrimidine). Control stoichiometry strictly. |
| Product Streaking on Silica | Interaction of basic amines with acidic silica silanols. | Use 1% Triethylamine or 1% |
| Hygroscopicity | The product is a polyamine salt. | Lyophilize from water/dioxane instead of rotary evaporation. Store under Argon. |
Workflow Visualization ( Protocol)
Caption: Decision tree for the
References
-
PubChem. (n.d.).[2] Compound Summary for CID 7019156: (3S)-N,N-dimethylpyrrolidin-3-amine.[3] National Library of Medicine. Retrieved from [Link]
-
Fleck, T. J., et al. (2003).[4] Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-9617.[4] (Contextual reference for pyrrolidine reactivity). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
Preparation of quinolone antibiotics with pyrrolidine side chains
Executive Summary
The evolution of fluoroquinolones from second-generation agents (e.g., Ciprofloxacin) to third- and fourth-generation agents (e.g., Moxifloxacin, Gemifloxacin) is defined largely by the modification of the C-7 position. While piperazine rings dominated early generations, the introduction of pyrrolidine-based side chains has been a pivotal strategy to enhance activity against Gram-positive pathogens (S. pneumoniae, S. aureus) and anaerobes, while maintaining Gram-negative potency.
This Application Note provides a rigorous technical guide for the chemical attachment of pyrrolidine moieties to the quinolone nucleus. We focus on two distinct methodologies: the Boron-Chelate Assisted Strategy (the industrial gold standard for regioselectivity) and the Direct Nucleophilic Displacement (suitable for rapid analog generation).
Strategic Analysis: The C-7 Pyrrolidine Moiety
Structure-Activity Relationship (SAR)
The C-7 position is the primary handle for modulating the pharmacokinetic and spectrum profile of quinolones.
-
Why Pyrrolidine? Compared to piperazine, the pyrrolidine ring (often fused or substituted, as in the diazabicyclononane system of Moxifloxacin) increases lipophilicity and steric bulk. This modification typically improves cellular uptake in Gram-positive bacteria and reduces efflux pump susceptibility.
-
The Challenge: The C-7 substitution is a Nucleophilic Aromatic Substitution (
). However, the quinolone core often contains competing electrophilic sites (e.g., C-6 fluorine, C-8 fluorine). Uncontrolled reactions can lead to regioisomers or degradation.
Reaction Pathway Visualization
The following diagram illustrates the critical decision pathways in synthesizing these compounds.
Figure 1: Strategic workflow for C-7 pyrrolidine coupling. Method A is preferred for complex side chains (e.g., Moxifloxacin) to prevent side reactions.
Protocol A: Boron-Chelate Assisted Synthesis (Gold Standard)
Application: Synthesis of Moxifloxacin-like analogs. Rationale: The C-3 carboxyl and C-4 ketone groups are chelated with Boron. This electron-withdrawing complex activates the C-7 fluorine toward nucleophilic attack while sterically protecting the C-3/C-4 region and preventing decarboxylation.
Reagents & Equipment
-
Substrate: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester (or similar core).
-
Chelating Agent: Boric acid (
) and Acetic Anhydride ( ) OR Boron Trifluoride Etherate ( ). -
Nucleophile: (S,S)-2,8-Diazabicyclo[4.3.0]nonane (or specific pyrrolidine).
-
Solvent: Acetonitrile (MeCN) or Toluene.
-
Base: Triethylamine (TEA) or DBU.
Step-by-Step Methodology
-
Chelate Formation (Activation):
-
Dissolve the quinolone core (1.0 eq) in Acetic Anhydride (3.0 eq) and Acetic Acid (solvent volume).
-
Add Boric Acid (1.1 eq) slowly.
-
Condition: Heat to 110°C (Reflux) for 2–4 hours.
-
Observation: The reaction mixture will darken. Monitor by TLC/HPLC for disappearance of starting material.
-
Isolation: Cool to 0°C. The borate-acetate chelate usually precipitates. Filter and wash with cold ether/hexane. Dry under vacuum.
-
Expert Note: This intermediate is stable and can be stored. It is significantly more reactive at C-7 than the free acid.
-
-
Nucleophilic Substitution (
):-
Suspend the Boron Chelate (1.0 eq) in anhydrous Acetonitrile (10 volumes).
-
Add Triethylamine (1.2 eq).
-
Add the Pyrrolidine Side Chain (1.1 eq).
-
Condition: Stir at 45–60°C for 3–6 hours.
-
Checkpoint: Monitor HPLC.[1] The chelated product is distinct from the starting chelate.
-
Work-up: Evaporate solvent to a residue.
-
-
Hydrolysis (De-chelation):
-
Dissolve the residue in Methanol (or Ethanol).
-
Add aqueous HCl (approx 6M) or heat with TEA in MeOH if using
. -
Condition: Reflux for 2–4 hours. This breaks the B-O bonds, restoring the C-3 carboxylic acid.
-
Crystallization: Adjust pH to ~7.4–7.8 using NaOH or Ammonia. The free base quinolone will precipitate.
-
Filter, wash with water/ethanol, and dry.[2]
-
Protocol B: Direct Nucleophilic Displacement
Application: Rapid synthesis of simple analogs (e.g., Tosufloxacin derivatives) where the side chain is robust and the core is less prone to side reactions.
Reagents
-
Solvent: DMSO, DMF, or NMP (High boiling, polar aprotic).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
. -
Temp: 80–120°C.
Step-by-Step Methodology
-
Reaction Setup:
-
Charge the Quinolone Core (1.0 eq) into DMSO (5 volumes).
-
Add the Pyrrolidine amine (1.2–1.5 eq).
-
Add Base: DBU (1.2 eq) is preferred for solubility;
(2.0 eq) if the substrate is sensitive to organic bases.
-
-
Coupling:
-
Heat to 100°C.
-
Critical Control: Do not exceed 140°C to avoid decarboxylation of the C-3 acid.
-
Time: 4–12 hours.
-
-
Work-up:
-
Pour the hot reaction mixture into Ice Water (20 volumes).
-
Adjust pH to 7.0 with dilute Acetic Acid.
-
The product should precipitate as a solid.[3]
-
Filter and recrystallize from Acetonitrile/Methanol.
-
Comparative Analysis of Methods
| Parameter | Method A (Boron Chelate) | Method B (Direct Displacement) |
| Regioselectivity | High (Activates C-7 specifically) | Moderate (Risk of C-6/C-8 attack) |
| Yield | > 85% (Typical) | 50–70% |
| Purity Profile | Excellent (Fewer side products) | Requires chromatography often |
| Complexity | 3 Steps (Chelate -> Couple -> Hydrolyze) | 1 Step |
| Scalability | Preferred for Kg scale (Moxifloxacin) | Preferred for mg scale (Library) |
Critical Process Parameters (Expertise & Troubleshooting)
Regioselectivity & Fluorine Displacement
In 6,7,8-trifluoroquinolones, the C-7 position is naturally the most electrophilic. However, the C-6 fluorine is necessary for biological activity.
-
Issue: Loss of C-6 Fluorine.
-
Solution: Use Method A. The boron chelate creates a rigid electronic environment that strongly favors C-7 attack. If using Method B, lower the temperature and use a weaker base (e.g.,
instead of DBU).
Stereochemical Integrity
Many pyrrolidine side chains (e.g., in Moxifloxacin, Gemifloxacin) are chiral.
-
Risk: Racemization can occur under harsh basic conditions (high temp + strong base).
-
Control:
-
Avoid refluxing in DMF/DMSO (Method B).
-
Use the Boron method (Method A) which proceeds at lower temperatures (45–60°C).
-
Validation: Always perform Chiral HPLC on the final product.
-
Impurity Removal (Boron Residues)
When using Method A, residual Boron is a regulatory concern.
-
Protocol: Ensure the hydrolysis step (Step 3) is driven to completion. Multiple washes of the final filter cake with acidic methanol can help remove residual borate esters.
Analytical Validation
To ensure the protocol was successful, the following analytical signatures must be verified:
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the C-7 Fluorine coupling (if applicable).
-
Identify the pyrrolidine ring protons (multiplets in the 1.5–4.0 ppm range).
-
Confirm the integrity of the C-2 proton (singlet around 8.5–9.0 ppm).
-
-
19F NMR:
-
Crucial for confirming the C-6 fluorine remains intact (typically -110 to -130 ppm).
-
Absence of the C-7 fluorine signal confirms substitution.
-
-
HPLC Purity:
-
Target >98% purity.
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.
-
References
-
European Patent Office. Method for preparing moxifloxacin and moxifloxacin hydrochloride. EP1832587A1. (Describes the Boron trifluoride chelation mechanism in detail). Link
-
Petersen, U., et al. Synthesis and antibacterial activity of novel quinolones containing a pyrrolidine moiety. (Foundational SAR for Moxifloxacin).[4] Bayer AG Patents.
-
National Institutes of Health (NIH). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (Review of C-7 pyrrolidine impact on Gram-positive activity). Link
-
Google Patents. Process for the preparation of Gemifloxacin. US20100076193A1. (Details the coupling of oxime-pyrrolidine side chains). Link
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (Overview of pyrrolidine side chain synthesis). Link
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. EP1832587A1 - Method for preparing moxifloxacin and moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 3. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]
- 4. Preparation process of moxifloxacin - Eureka | Patsnap [eureka.patsnap.com]
Reagents for acylation of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Application Note: Selective N-Acylation of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Abstract & Scope
This technical guide details the reagents and protocols for the selective
The presence of highly basic tertiary amines (
Chemical Analysis & Reactivity Profile
Target Molecule: 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Molecular Formula:
-
Primary Amine (
): The exclusive site of acylation. High nucleophilicity. -
Tertiary Pyrrolidine Nitrogen (
): Non-nucleophilic towards acylating agents; acts as a proton acceptor. -
Dimethylamino Group (
): Sterically hindered tertiary amine; acts as a proton acceptor.
Chemo-Selectivity Challenge: While tertiary amines do not form stable amides, they can form acylammonium salts (reactive intermediates) that hydrolyze back to the amine during workup. The primary challenge is not regioselectivity, but salt management . The HCl or carboxylic acid byproducts will protonate the tertiary amines, rendering the product ionic and water-soluble.
Diagram 1: Reactivity & Acylation Pathway The following diagram illustrates the selective acylation pathway and the buffering role of the internal tertiary amines.
Caption: Mechanistic pathway showing selective attack of the primary amine. Note the potential for internal salt formation which complicates extraction.
Reagent Selection Guide
Selection depends on the nature of the acyl group (
| Reagent Class | Reagent Examples | Application Context | Pros | Cons |
| Acid Chlorides | Acetyl Chloride, Benzoyl Chloride | Simple "capping" reactions; Sterically hindered acids. | High reactivity; Low cost. | Generates HCl (requires base scavenger); Vigorous exotherm. |
| Anhydrides | Acetic Anhydride, Boc2O | Protecting group installation; Mild acetylation. | Cleaner byproducts (carboxylic acid); Slower than chlorides. | Less reactive towards bulky amines. |
| Coupling Agents | HATU , EDC/HOBt | Attaching complex, chiral, or expensive drug fragments. | Mild conditions; Prevents racemization of chiral acids. | Expensive; Requires removal of urea/guanidine byproducts. |
| Active Esters | NHS-Esters, PFP-Esters | Bioconjugation; Late-stage functionalization. | Extremely selective; Hydrolysis resistant. | High cost; Slower reaction kinetics. |
Detailed Protocols
Protocol A: High-Throughput Acylation (Acid Chlorides/Anhydrides)
Best for: Simple derivatization (Acetyl, Propionyl, Benzoyl).
Reagents:
-
Substrate: 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (1.0 eq)
-
Acyl Chloride / Anhydride (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous DCM in a reaction vial.
-
Base Addition: Add 1.5 mmol of TEA. Note: Although the substrate has internal basicity, external base is required to drive the equilibrium and prevent the product from precipitating as a hydrochloride salt.
-
Acylation: Cool to 0°C (ice bath). Dropwise add 1.1 mmol of Acyl Chloride.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LC-MS (Target mass = MW + Acyl - 1).
-
Quench: Add 1 mL saturated
. -
Workup (Critical):
-
The product is amphiphilic. Do not use simple water/ether extraction.
-
Extract with DCM (
). -
Expert Tip: If recovery is low, use Chloroform/Isopropanol (3:1) as the organic phase to pull the polar amine out of the aqueous phase.
-
-
Drying: Dry over
, filter, and concentrate.
Protocol B: Precision Amide Coupling (HATU Method)
Best for: Attaching complex carboxylic acids (e.g., drug scaffolds) where harsh conditions must be avoided.
Reagents:
-
Carboxylic Acid (
) (1.0 eq) -
HATU (1.1 eq)
-
Base: DIPEA (2.5 eq)
-
Substrate (1.0 eq)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) and stir for 5 minutes to form the activated ester.
-
Addition: Add 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (1.0 eq) dissolved in minimal DMF.
-
Reaction: Stir at RT for 4–16 hours.
-
Purification (SCX Method):
-
Due to the presence of HATU byproducts (tetramethylurea), standard extraction is messy.
-
Load: Dilute reaction mixture with MeOH and load onto a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with MeOH (removes DMF, unreacted acid, and neutral HATU byproducts).
-
Elute: Elute product with 2M
in MeOH . -
Finish: Concentrate the ammoniacal eluent to obtain the pure basic amine product.
-
Purification Workflow (SCX Strategy)
For polyamines like this substrate, Solid Phase Extraction (SCX) is superior to liquid-liquid extraction.
Diagram 2: SCX Purification Workflow
Caption: "Catch-and-Release" purification strategy using SCX-2 cartridges to isolate the basic product from non-basic impurities.
Troubleshooting & Validation
-
Issue: Low Yield.
-
Cause: Product loss to aqueous layer during extraction due to protonation of tertiary amines.
-
Fix: Saturate the aqueous layer with NaCl (salting out) and use
(3:1) for extraction. Alternatively, switch to Protocol B (SCX purification).
-
-
Issue: Incomplete Reaction.
-
Cause: HCl salt formation on the primary amine before reaction.
-
Fix: Ensure excess DIPEA is present before adding the acyl chloride.
-
-
Validation (NMR):
-
Diagnostic shift: The methylene protons adjacent to the primary amine (
, ppm) will shift downfield ( ppm) upon acylation. -
Mass Spec: Observe
. Be aware that in ESI+, you may see due to multiple basic sites.
-
References
-
Selective Acylation of Polyamines
- Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.
-
SCX Purification of Basic Drugs
- Sigma-Aldrich (Merck). Solid Phase Extraction (SPE) of Basic Compounds using SCX Phases. Technical Bulletin.
-
Amide Coupling with HATU
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[1]
-
-
Chemical Structure Data
Sources
- 1. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-dimethylpyrrolidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 22120278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-(+)-3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Reductive Amination with (3R)-N,N-Dimethylpyrrolidin-3-amine: A Comprehensive Protocol for Drug Discovery
Executive Summary & Mechanistic Rationale
The incorporation of (3R)-N,N-dimethylpyrrolidin-3-amine into molecular scaffolds is a highly effective strategy in medicinal chemistry. This chiral building block is frequently utilized to introduce a basic center, improve aqueous solubility, and optimize the pharmacokinetic/pharmacodynamic (PK/PD) profiles of lead compounds, such as in the development of kinase and N-myristoyltransferase inhibitors[1].
The primary method for functionalizing the secondary amine of the pyrrolidine ring is reductive amination —a fundamental C–N bond-forming reaction. The transformation proceeds via the nucleophilic attack of the pyrrolidine nitrogen on a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which dehydrates to an iminium ion, followed by in situ hydride reduction to yield a tertiary amine.
Causality in Experimental Design: The "Proton Sponge" Effect
A critical, often-overlooked variable in this specific reaction is the internal basicity of the building block. (3R)-N,N-dimethylpyrrolidin-3-amine possesses a pendant tertiary amine (dimethylamino group) with a pKₐ of ~9.5. During iminium formation, the reaction medium must be maintained at a mildly acidic pH (4.0–5.0) to protonate the carbonyl oxygen and facilitate hemiaminal dehydration[2].
If standard catalytic amounts of acid are used, the pendant dimethylamino group acts as an internal "proton sponge," neutralizing the acid and stalling the reaction at the hemiaminal stage. Therefore, the deliberate addition of 1.5 to 2.0 equivalents of acetic acid (AcOH) is a strict causal requirement to overcome this buffering effect and drive the equilibrium toward the iminium ion prior to reduction.
Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.
Optimization Parameters & Reagent Selection
The choice of reducing agent and solvent dictates the chemoselectivity and yield of the reaction. Sodium triacetoxyborohydride (STAB) remains the gold standard due to its mild nature; it delivers only one hydride and reduces aldehydes/ketones at a negligible rate compared to iminium ions[3]. However, STAB is incompatible with protic solvents. For highly polar substrates requiring methanol or water, 2-Picoline Borane (Pic-BH₃) is the superior, greener alternative, offering high stability and avoiding the highly toxic off-gassing (HCN) associated with Sodium cyanoborohydride (NaBH₃CN),[4].
Quantitative Comparison of Reducing Agents
| Reducing Agent | Optimal Solvent(s) | Stoichiometry (eq) | Typical Yield (Aldehydes) | Typical Yield (Ketones) | Safety & Operational Profile | Ref |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | 1.5 - 2.0 | 85–95% | 70–85% | Low toxicity; standard discovery choice. Poor solubility in MeOH. | [3],[2] |
| 2-Picoline Borane | MeOH, H₂O, Neat | 1.0 - 1.5 | 80–95% | 65–80% | Greener alternative; highly stable; scalable; compatible with protic media. | ,[4] |
| NaBH₃CN | MeOH, THF | 1.5 - 3.0 | 75–90% | 60–75% | High toxicity risk (HCN gas generation); requires strict fume hood use. | [3] |
| Pd/C, H₂ (Catalytic) | EtOH, MeOH | Catalytic | 90–98% | 85–95% | Cleanest profile, but incompatible with reducible groups (alkenes, nitro, halogens). | [2] |
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure researchers can verify success or diagnose failures in real-time, eliminating the "blind wait" for final NMR analysis.
Step-by-step workflow for the optimized reductive amination protocol.
Protocol A: Standard STAB-Mediated Reductive Amination (Discovery Scale)
Best for: Unhindered aldehydes and reactive ketones in aprotic solvents.
-
Substrate Preparation: In an oven-dried round-bottom flask under N₂, dissolve the carbonyl compound (1.0 eq, 1.0 mmol) and (3R)-N,N-dimethylpyrrolidin-3-amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).
-
Causality Check: If the amine is supplied as a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (1.1 eq per HCl molecule) to liberate the free base prior to proceeding.
-
-
pH Adjustment: Add glacial Acetic Acid (1.5–2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Self-Validation (IPC 1): To confirm iminium formation, extract a 10 µL aliquot, quench into 1 mL MeOH containing 1 mg NaBH₄, and analyze via LC-MS. The presence of the product mass confirms successful iminium generation.
-
-
Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) portionwise over 5 minutes. Remove the ice bath and stir at room temperature for 4–12 hours.
-
Reaction Monitoring (IPC 2): Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The product will be highly polar. Use Dragendorff's reagent to visualize the spot; a bright orange color confirms the presence of the newly formed tertiary amine.
-
Quench and Basification: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Critical Step: Add 1N NaOH dropwise until the aqueous layer reaches pH > 10.
-
Causality: The product is a diamine. If the pH is < 10, the molecule remains di-protonated and will be lost to the aqueous phase during extraction.
-
-
Extraction: Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: 2-Picoline Borane-Mediated Reductive Amination (Protic/Scale-up)
Best for: Polar substrates requiring Methanol, or multigram scale-up.
-
Substrate Preparation: Dissolve the carbonyl compound (1.0 eq) and (3R)-N,N-dimethylpyrrolidin-3-amine (1.1 eq) in Methanol (0.2 M concentration).
-
Acidification: Add Acetic Acid (1.5 eq) and stir for 15 minutes at room temperature.
-
Reduction: Add 2-Picoline Borane (Pic-BH₃) (1.2 eq) in a single portion. (Note: Pic-BH₃ is stable to air and moisture, making handling exceptionally safe on a large scale[4]).
-
Stirring & Monitoring: Stir at room temperature for 12–24 hours. Monitor via LC-MS.
-
Workup: Concentrate the methanol in vacuo. Partition the residue between Ethyl Acetate and 1N NaOH (ensure aqueous pH > 10). Extract, dry, and purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA) if normal-phase silica is too retentive for the diamine.
Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| High levels of reduced alcohol (aldehyde over-reduction) | Reducing agent is attacking the carbonyl faster than the amine can form the hemiaminal. | Pre-stir the aldehyde, amine, and AcOH for 1 hour before adding STAB/Pic-BH₃. |
| Sluggish reaction with Ketones | Steric hindrance prevents efficient iminium formation. | Substitute AcOH with a Lewis acid: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) during Step 1. Stir for 4 hours before reduction. |
| No product in organic layer post-extraction | The diamine product is protonated and highly water-soluble. | Test the aqueous layer with LC-MS. If product is present, adjust the aqueous layer to pH 12 with 6N NaOH and re-extract with a 3:1 CHCl₃:Isopropanol mixture. |
References
- Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes.
- Reductive amination with 2-picoline-borane complex. Sigma-Aldrich.
- Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006).
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures (1996).
Sources
Technical Guide: Optimizing Epoxy Networks with 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
[1]
Executive Summary & Chemical Profile
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (CAS: 1354010-29-9 / Stereoisomers: 1241386-50-4) is a specialized heterocyclic amine utilized in high-performance epoxy formulations.[1] Unlike standard aliphatic amines, this molecule functions as a dual-action curative : it provides active hydrogens for stoichiometric crosslinking while simultaneously acting as an intramolecular tertiary amine catalyst to accelerate the cure and promote etherification.
This guide details the physicochemical behavior, stoichiometric calculations, and curing protocols required to utilize this amine for high-glass-transition temperature (
Chemical Identity & Properties
| Property | Value / Description |
| IUPAC Name | 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |
| Molecular Weight | 157.26 g/mol |
| Active Hydrogens | 2 (Primary amine on ethyl tail) |
| Amine Value | High (Theoretical) |
| Functionality | 2 (Stoichiometric) + Catalytic (Tertiary amines) |
| Physical State | Liquid (Low Viscosity) |
| Appearance | Colorless to pale yellow |
Mechanism of Action
Understanding the reactivity of this molecule is critical for formulation.[1][2] It contains two distinct reactive centers:[1][3]
-
Primary Amine (N-terminal): Reacts rapidly with epoxide rings via nucleophilic attack, extending the polymer chain.
-
Tertiary Amines (Pyrrolidine Ring & Dimethylamino group): These do not react directly to form crosslinks but lower the activation energy for the epoxide-amine reaction and, at elevated temperatures, catalyze the homopolymerization of excess epoxy groups (etherification).
Reaction Pathway Diagram
The following diagram illustrates the concurrent stoichiometric and catalytic pathways driven by this molecule.
Figure 1: Dual-pathway curing mechanism showing stoichiometric chain extension and tertiary-amine-catalyzed etherification.
Formulation Protocol
Stoichiometric Calculation
To achieve optimal mechanical properties, the resin-to-hardener ratio must be calculated based on the Amine Hydrogen Equivalent Weight (AHEW).
Step 1: Determine AHEW
Step 2: Calculate Parts Per Hundred Resin (phr) Assuming a standard Bisphenol-A epoxy resin (e.g., D.E.R. 331 or EPON 828) with an Epoxide Equivalent Weight (EEW) of ~190 g/eq:
Recommendation:
-
Stoichiometric Cure: Use 41.4 phr . This maximizes tensile strength and chemical resistance.
-
Catalytic/High-Temp Cure: Use 35-40 phr . A slight epoxy excess allows the tertiary amines to catalyze homopolymerization, potentially increasing
and solvent resistance at the cost of brittleness.
Mixing and Degassing Workflow
Materials Required:
-
Diglycidyl Ether of Bisphenol A (DGEBA) Resin[4]
-
Planetary centrifugal mixer (or high-shear impeller)
-
Vacuum chamber
Protocol:
-
Pre-conditioning: Warm the epoxy resin to 40°C to lower viscosity. Keep the amine at room temperature (20-25°C) to prevent premature volatilization.
-
Dispensing: Weigh the resin first, then add the calculated amount of amine hardener.
-
Critical: Do not delay mixing. The catalytic nature of this amine may induce a rapid exotherm.
-
-
Mixing:
-
Mechanical: Mix at 300 RPM for 2 minutes, scraping sides.
-
Centrifugal: 2000 RPM for 1 minute.
-
-
Degassing: Place mixture in a vacuum chamber (-1 bar) for 3-5 minutes. Watch for "boil-up" and cycle the vacuum if necessary.
-
Note: Due to the low viscosity of this specific amine, bubble release is generally rapid.
-
Curing Cycles & Thermal Processing[1][6]
Because this hardener contains internal accelerators (tertiary amines), the cure profile is faster than standard aliphatic amines (like DETA). A step-cure is required to prevent vitrification before full conversion.
Recommended Cure Schedule
| Stage | Temperature | Duration | Purpose |
| 1. Gelation | 25°C (Ambient) | 2 - 4 Hours | Allow network formation without excessive exotherm. |
| 2. Ramp | 1°C/min to 80°C | ~1 Hour | Controlled heating to prevent thermal shock. |
| 3. Post-Cure | 80°C - 100°C | 2 - 4 Hours | Drive reaction to completion; engage catalytic etherification. |
| 4. Cool Down | 1°C/min to 25°C | ~1 Hour | Minimize internal stress. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for preparing test specimens.
Characterization & Validation
To validate the cure quality, the following analytical techniques are mandatory:
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat from 25°C to 250°C at 10°C/min.
-
Target: No residual exotherm peak above the
. A residual peak indicates incomplete cure.
-
-
Dynamic Mechanical Analysis (DMA):
-
Protocol: Single cantilever mode, 1 Hz, 2°C/min ramp.
-
Target: Identify
peak (Glass Transition). Expect in the range of 110°C - 130°C depending on post-cure temp.
-
-
FTIR Spectroscopy:
-
Target: Disappearance of the Epoxide peak (approx. 915 cm⁻¹) and N-H stretching bands (3300-3500 cm⁻¹).
-
Troubleshooting & Safety
Common Issues
-
Amine Blush: This amine is less prone to blushing than simple aliphatic amines due to its structure, but high humidity during the "Gelation" phase can cause surface greasiness. Solution: Cure in a low-humidity environment (<50% RH) or use a peel-ply.
-
Short Pot Life: The internal tertiary amines accelerate the reaction. Solution: Mix smaller batches (<100g) or use a chilled mixing vessel.
Safety Protocol (HSE)
-
Hazard Class: Corrosive (Skin/Eye Damage).
-
Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by soap and water. Do not use solvents.
References
-
PubChem. (2025).[8] (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine Compound Summary. National Library of Medicine. [Link]
-
Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for amine-epoxy stoichiometry and mechanism).
-
Huntsman Corporation. (2020). Epoxy Curing Agents: The Influence of Tertiary Amines on Cure Speed. (Industry standard guidance on tertiary amine catalysis).
Sources
- 1. hanepoxy.net [hanepoxy.net]
- 2. Epoxy Curing Mechanism: The Ultimate Guide - INCURE INC. [incurelab.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. researchgate.net [researchgate.net]
- 5. (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | 1354010-29-9 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. molcore.com [molcore.com]
- 8. (3R)-(+)-3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 1-(2-Aminoethyl)-N,N-dimethylpyrrolidin-3-amine
This Application Note is structured as a high-level technical guide for the process development and scale-up of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine .
Executive Summary
This guide details the scalable synthesis of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (CAS: Derivative of 132958-72-6), a critical diamine scaffold used in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin analogs) and as a specialized ligand in coordination chemistry.
While laboratory-scale methods often utilize direct alkylation with 2-bromoethylamine or Gabriel synthesis, these are unsuitable for kilogram-scale production due to dimerization side-reactions, atom economy issues, and hydrazine handling. This protocol establishes a Two-Step Nitrile Reduction Route , selected for its high atom economy, safety profile, and suitability for continuous processing.
Target Molecule Profile
-
IUPAC Name: 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
-
Molecular Formula: C₈H₁₉N₃
-
Molecular Weight: 157.26 g/mol
-
Key Functionality: Triamine (Tertiary exocyclic, Tertiary ring, Primary tail)
Retrosynthetic Analysis & Route Selection
To achieve a scalable process, we disconnect the N-ethyl side chain. The most robust disconnection reveals 3-(dimethylamino)pyrrolidine as the core starting material.
Route Comparison
| Parameter | Route A: Direct Alkylation | Route B: Phthalimide (Gabriel) | Route C: Nitrile Reduction (Selected) |
| Reagents | 2-Bromoethylamine | N-(2-Bromoethyl)phthalimide | Chloroacetonitrile / H₂ |
| Atom Economy | Moderate | Poor (Phthalimide waste) | High |
| Impurity Profile | High (Polymerization/Dimerization) | Good | Excellent |
| Scalability | Low (Exotherms/Purification) | Low (Hydrazine use) | High (Catalytic Hydrogenation) |
Selected Pathway: The Nitrile Route
-
N-Alkylation: Reaction of 3-(dimethylamino)pyrrolidine with chloroacetonitrile.
-
Catalytic Hydrogenation: Reduction of the nitrile to the primary amine using Raney Nickel.
Caption: Figure 1. Selected two-step scalable synthesis route via nitrile intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 2-[3-(dimethylamino)pyrrolidin-1-yl]acetonitrile
Objective: Introduce the two-carbon linker via nucleophilic substitution.[1]
Reagents:
-
3-(Dimethylamino)pyrrolidine (1.0 eq)
-
Chloroacetonitrile (1.05 eq) [DANGER: Highly Toxic ]
-
Potassium Carbonate (K₂CO₃), anhydrous, milled (1.5 eq)
-
Acetonitrile (Solvent, 5-7 Vol)
Protocol:
-
Setup: Charge a reactor with Acetonitrile and K₂CO₃. Enable mechanical stirring (high torque required for slurry).
-
Addition 1: Add 3-(Dimethylamino)pyrrolidine. Cool the mixture to 0–5°C.
-
Addition 2 (Critical): Add Chloroacetonitrile dropwise via a pressure-equalizing funnel.
-
Control: Maintain internal temperature <15°C. The reaction is exothermic.
-
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by GC-MS or TLC (Mobile phase: MeOH/DCM/NH₄OH). Target: <2% starting amine.
-
-
Workup: Filter off inorganic salts (KCl, excess K₂CO₃). Wash the cake with Acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to yield the crude nitrile as an amber oil.
-
Yield Expectation: 90–95%.
-
Purity: Sufficient for Step 2 (>95%).
-
Step 2: Hydrogenation to 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Objective: Reduce the nitrile to a primary amine without forming secondary amine dimers.
Reagents:
-
Crude Nitrile Intermediate (from Step 1)
-
Raney Nickel (Active catalyst, 10-20 wt% loading) [DANGER: Pyrophoric ]
-
Ammonia in Methanol (7N NH₃/MeOH) (Solvent)
-
Hydrogen Gas (H₂)
Protocol:
-
Setup: Purge a high-pressure hydrogenation autoclave (Hastelloy or SS316) with Nitrogen.
-
Loading: Charge the crude nitrile dissolved in ammoniacal methanol (10 Vol).
-
Note: Ammonia is critical to suppress the formation of the secondary amine dimer (bis-alkylation byproduct) by shifting the equilibrium of the intermediate imine.
-
-
Catalyst: Add Raney Nickel (slurry in water/methanol).
-
Hydrogenation: Pressurize to 10–20 bar H₂. Heat to 50°C. Stir vigorously (gas-liquid mass transfer limited).
-
Completion: Reaction is complete when H₂ uptake ceases (approx. 6–12 hours).
-
Workup:
-
Cool to RT and vent H₂. Purge with N₂.
-
Filter catalyst through a bed of Celite (keep wet to prevent ignition).
-
Concentrate the filtrate to remove MeOH and NH₃.
-
-
Purification: Vacuum distillation.
-
Boiling Point: Expect ~90–110°C at 0.5 mmHg (Estimate based on similar diamines).
-
Final Appearance: Colorless to pale yellow liquid.
-
Process Safety & Critical Process Parameters (CPPs)
Critical Process Parameters (CPPs)
| Step | Parameter | Range | Impact |
| 1 | Chloroacetonitrile Addition Rate | T < 15°C | Prevents runaway exotherm and polymerization of reagent. |
| 1 | Stoichiometry | 1.05 eq Nitrile | Excess nitrile complicates purification; deficiency reduces yield. |
| 2 | Ammonia Concentration | > 5 eq | CRITICAL: Low NH₃ leads to dimer formation (secondary amine impurity). |
| 2 | H₂ Pressure | > 10 bar | Low pressure stalls reaction; high pressure requires rated equipment. |
Safety Workflow (Graphviz)
Caption: Figure 2. Safety workflow identifying major hazards and engineering controls.
Quality Control & Analytical Data
Impurity Profiling:
-
Dimer Impurity: Bis(2-(3-(dimethylamino)pyrrolidin-1-yl)ethyl)amine.
-
Origin: Low ammonia during hydrogenation.
-
Detection: LC-MS [M+H]+ approx 298.
-
-
Hydrolysis Impurity: 2-(3-(dimethylamino)pyrrolidin-1-yl)acetamide.
-
Origin: Water in Step 1 or Step 2.
-
Control: Use anhydrous reagents.[2]
-
Specification for Release:
-
Appearance: Clear, colorless liquid.
-
Assay (GC): > 98.0% area.
-
Water (KF): < 0.5%.
-
Identification: ¹H NMR confirms ethyl linkage and integral ratio of dimethylamino group.
References
-
Vertex Pharmaceuticals. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed.[3] [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination and Imine Reduction Protocols. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
[1]
Case ID: PUR-AMINE-03 Compound: 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine CAS Reference: 1354010-29-9 (Generic/Racemic application) Chemical Profile: Tri-amine (Primary, Tertiary, Tertiary), Highly Polar, Basic.[1]
Executive Summary
This guide addresses the purification challenges associated with 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine . Due to its structure containing a primary amine tail and two tertiary amine centers, this molecule exhibits extreme polarity , high water solubility , and susceptibility to oxidation .[1] Standard purification methods often fail due to column "streaking" or thermal decomposition.[1]
This support documentation outlines three validated workflows: High-Vacuum Distillation , Amine-Modified Chromatography , and Salt Recrystallization .[1]
Part 1: The Decision Matrix
Before selecting a protocol, assess your purity requirements and available equipment.
Caption: Figure 1. Strategic decision tree for selecting the optimal purification method based on scale and final state requirements.
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #01: "My product is streaking/tailing on the silica column."
Diagnosis: The basic nitrogen atoms in your compound are interacting with the acidic silanol (Si-OH) groups on the silica gel surface.[1][2] This hydrogen bonding causes irreversible adsorption and peak broadening (tailing).
Solution: The "Basified" Mobile Phase You must neutralize the silica or the mobile phase. Do not use standard EtOAc/Hexane.
Protocol:
-
Stationary Phase: Use standard Silica Gel 60.[1]
-
Mobile Phase: Prepare a mixture of Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) .
-
Alternative: Pre-wash the silica column with 1% Triethylamine (TEA) in DCM before loading your sample.[1] This "caps" the active silanol sites.
Critical Note: Avoid using acetone or aldehydes in your mobile phase.[1] The primary amine on the ethyl chain will react to form imines (Schiff bases), destroying your product.
Ticket #02: "The product turns yellow/brown during distillation."[1]
Diagnosis: This compound is an aliphatic polyamine .[1] It is sensitive to oxidation at high temperatures.[1] The yellowing indicates the formation of N-oxides or oxidative degradation products.[1]
Solution: Inert Atmosphere Vacuum Distillation You cannot distill this at atmospheric pressure; the boiling point is too high (>200°C est.), and the molecule will decompose.
Protocol:
-
Vacuum Requirement: You need a high-vacuum line (< 1.0 mbar, preferably < 0.1 mbar).[1]
-
Apparatus: Use a short-path distillation head (Vigreux column is likely unnecessary and causes hold-up).
-
Inert Gas: Bleed a capillary stream of dry Nitrogen or Argon into the boiling flask to prevent bumping and oxidation.[1]
-
Temperature:
Ticket #03: "I cannot extract the product from the aqueous layer."
Diagnosis: The molecule has three amine groups.[1][3][4] At neutral or acidic pH, it is fully protonated and highly water-soluble.[1] Even at pH 10, the high polarity of the molecule makes it partition poorly into non-polar solvents like Ether or Hexane.
Solution: The "Salting-Out" Effect
Protocol:
-
pH Adjustment: Basify the aqueous layer to pH > 12 using 50% NaOH or KOH pellets.[1] (The pKa of the primary amine is ~10.5; you must exceed this to ensure the free base form).
-
Saturation: Saturate the aqueous phase with NaCl (Brine) until solid salt crashes out.[1] This reduces the solubility of organics in the water (Salting-out effect).
-
Solvent Choice: Do NOT use Ethyl Acetate (primary amines can attack the ester group).[1]
Part 3: Validated Data & Properties
Table 1: Physicochemical Profile & Handling
| Property | Value / Characteristic | Impact on Purification |
| Molecular Weight | 157.26 g/mol | Moderate volatility; distillable under vacuum.[1] |
| pKa (Estimated) | ~10.7 (Primary), ~9.5 (Tertiary) | Requires pH > 12 for extraction. |
| Solubility | Water, MeOH, DCM, DMSO | Soluble in water; difficult to extract without salting out.[1] |
| Stability | Hygroscopic, Air-sensitive | Store under Argon; absorbs CO₂ from air (carbamates).[1] |
| Appearance | Colorless to pale yellow oil | Dark color indicates oxidation.[1] |
Part 4: Advanced Workflow - Salt Formation (Solid Isolation)
If the oil is difficult to handle or purity is critical for biological assays, convert the free base into a crystalline salt.
Step-by-Step Protocol:
-
Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol .[1]
-
Cool to 0°C in an ice bath.
-
Dropwise add HCl in Dioxane (4M) or Oxalic Acid (dissolved in EtOH).
-
A white precipitate should form.[1]
-
Filter and wash with cold Diethyl Ether (to remove non-polar impurities).
-
Recrystallization: If needed, recrystallize from hot MeOH/EtOH.
References
Sources
- 1. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (3R)-(+)-3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-氨乙基)吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting cyclization reactions with aminoethyl pyrrolidines
Topic: Troubleshooting Cyclization Reactions with Aminoethyl Pyrrolidines
Content Type: Interactive Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Directive: The "Why" Before the "How"
Cyclization involving aminoethyl pyrrolidines —whether forming the pyrrolidine ring itself or utilizing the aminoethyl side chain to fuse a second ring (generating pyrrolizidines )—is governed by a delicate balance of entropy and enthalpy .
The two most common failure modes in these reactions are:
-
Intermolecular Oligomerization: The amine attacks a neighbor instead of its own tail.
-
Baldwin’s Rule Violations: Attempting a geometrically disfavored closure (e.g., 5-endo-tet) without an activating "trick" (like an iodonium intermediate or transition metal catalyst).
This guide treats your reaction as a system.[1][2][3] We do not just "fix" the yield; we diagnose the mechanistic bottleneck.
Diagnostic Decision Tree (Visual)
Before modifying your protocol, locate your failure mode on this logic map.
Figure 1: Diagnostic logic flow for identifying the root cause of cyclization failure. Use this to navigate the FAQs below.
Troubleshooting & FAQs
Category 1: The "Nothing Happened" Scenario (Kinetics & Activation)
Q1: My starting material is untouched even after refluxing for 24 hours. I am attempting an intramolecular displacement of a mesylate by the pyrrolidine amine.
Diagnosis: This is likely a protonation trap .
In cyclizations involving aminoethyl side chains, the amine is often protonated by the leaving group (e.g., methanesulfonic acid generated in situ) or exists as a salt. A protonated amine (
Corrective Action:
-
Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base (e.g.,
or ). The first equivalent neutralizes the salt; the second scavenges the acid generated during cyclization. -
Solvent Switch: Switch from protic/ether solvents to polar aprotic solvents like Acetonitrile (MeCN) or DMF . MeCN is particularly effective for
cyclizations as it solvates the cation ( ) but leaves the carbonate anion "naked" and more basic. -
The Iodide Trick: Add 10-20 mol% NaI or TBAI . This converts the "hard" mesylate into a "soft," highly reactive iodide in situ (Finkelstein reaction), accelerating the cyclization rate significantly.
Q2: I am trying to form a pyrrolizidine via a 5-endo-trig cyclization, but it won't close.
Diagnosis: You are fighting Baldwin’s Rules . 5-endo-trig cyclizations (attacking a double bond within a 5-membered ring formation) are geometrically disfavored because the nucleophile cannot achieve the required 109° trajectory relative to the alkene plane.
Corrective Action:
-
Activate the Alkene: The double bond must be electronically activated (e.g., an acrylate or enone) or activated by a metal (Hg, Pd, Ag).
-
Change Mechanism: Convert the alkene to an epoxide (allows 5-exo-tet, which is favored) or a bromonium ion (using
or NBS). -
Literature Protocol: See the Aza-Prins or Iodoamination protocols below.
Category 2: The "Sticky Mess" Scenario (Selectivity & Side Reactions)
Q3: My reaction turns into a black tar. LCMS shows a ladder of masses (M, 2M, 3M...).
Diagnosis: Intermolecular Polymerization .
The rate of intramolecular cyclization (
Corrective Action:
-
High Dilution: Run the reaction at 0.005 M to 0.01 M .
-
Slow Addition: Do not dump reagents. Use a syringe pump to add the substrate to the catalyst/base mixture over 4–8 hours. This keeps the instantaneous concentration of the reactive species extremely low ("pseudo-high dilution").
Q4: I see a product with Mass = [Target - 4]. What happened?
Diagnosis: Oxidation to Pyrrole . Pyrrolidines, especially those with electron-withdrawing groups or adjacent unsaturation, are susceptible to oxidation by air, forming the aromatic pyrrole. This is thermodynamically driven by aromatization.
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes.
-
Antioxidants: If using radical conditions (e.g., Hofmann-Löffler-Freytag), ensure strict exclusion of oxygen unless it's the oxidant.
-
Purification: Avoid leaving the crude amine on silica gel for long periods; silica can catalyze oxidation.
Category 3: Purification (The "Missing Product" Scenario)
Q5: My crude NMR looks great, but I lose everything on the silica column.
Diagnosis: Irreversible Adsorption . Aminoethyl pyrrolidines are diamines. They bind tightly to the acidic silanols on silica gel.
Corrective Action:
-
The "Amine Wash": Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading.
-
Eluent Modifier: Use DCM : MeOH : NH4OH (90:9:1) . The ammonium hydroxide competes for the silanol sites, displacing your product.
-
Alternative Phase: Use Basic Alumina instead of silica. It is less acidic and tolerates free amines better.
Standardized Protocols
Protocol A: Copper-Catalyzed Intramolecular Cyclization
Best for: Forming pyrrolidines from amino-alkenes or amino-halides.
| Parameter | Specification | Notes |
| Catalyst | CuI (10 mol%) | Purify CuI if it is off-white/green. |
| Ligand | L-Proline (20 mol%) | Promotes coordination. |
| Base | Stronger bases may cause elimination. | |
| Solvent | DMSO or DMF | Anhydrous. |
| Temp | 80–100 °C | Monitor by LCMS. |
| Concentration | 0.05 M | CRITICAL: Do not exceed. |
Step-by-Step:
-
Charge flask with CuI, L-Proline, and Base.
-
Evacuate and backfill with
(3 cycles). -
Add solvent and substrate via syringe.
-
Heat to 90 °C for 12–18 hours.
-
Workup: Dilute with EtOAc, wash with
(aq) to remove Copper (turns blue), then brine.
Protocol B: Hofmann-Löffler-Freytag (Radical Cyclization)
Best for: Converting N-haloamines to pyrrolidines (remote C-H functionalization).
-
N-Chlorination: Treat secondary amine with NCS (N-chlorosuccinimide) in ether at 0 °C. Isolate N-Cl species (do not purify on silica).
-
Cyclization: Dissolve N-Cl amine in conc.
or TFA . -
Initiation: Irradiate with UV light or heat to 60 °C.
-
Quench: Basify with NaOH (cold) to pH > 10. The cyclization often happens during the basification step (the radical step forms the C-Cl bond; the base closes the ring).
Mechanistic Pathway: Pyrrolizidine Formation[4][5][6]
Understanding the formation of the bicyclic pyrrolizidine core from an aminoethyl pyrrolidine precursor is vital for troubleshooting regioselectivity.
Figure 2: Pathway for the conversion of aminoethyl pyrrolidines to pyrrolizidines. The critical failure point usually occurs at the intermediate stage due to intermolecular competition if concentration is too high.
References
-
Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736. Link
-
Wolff, M. E. (1963). The Hofmann-Löffler-Freytag Reaction.[4][5][6][7] Chemical Reviews, 63(1), 55–76. Link
-
Nagib, D. A., & Wappes, E. A. (2016). Triiodide-Mediated δ-Amination of Secondary C–H Bonds. Journal of the American Chemical Society, 138(49), 16032–16041. Link
-
Li, G., et al. (2020). Recent Advances in the Synthesis of Pyrrolidines and Piperidines. Organic Chemistry Frontiers, 7, 2382-2410. Link
-
BenchChem Technical Support. (2025). Troubleshooting Amine Cyclization Reactions. BenchChem Knowledge Base. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Resolving Solubility Challenges for 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine Salts
Welcome to the technical support center for 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a multi-basic amine, this compound's behavior in solution is heavily influenced by its salt form and the surrounding chemical environment. This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you navigate these complexities with confidence.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the solubility of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine salts. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, and why is its salt form so critical for experimental work?
A: 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine is a small organic molecule featuring multiple amine functional groups. Amines are basic and can react with acids to form salts.[1] The parent molecule, often called the "free base," may have limited solubility in aqueous solutions, which are common in biological and pharmaceutical research.
Converting the free base into a salt form is a widely used and effective strategy to enhance aqueous solubility and improve dissolution rates.[2][3] By reacting the basic nitrogen atoms in the molecule with an acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid), an ionic salt is formed. These salts are generally more polar than the free base, leading to more favorable interactions with polar solvents like water.[4][5] The choice of the counterion (the acidic part of the salt) can significantly influence the salt's final physicochemical properties, including solubility, stability, and hygroscopicity.[6]
Q2: What are the primary factors that control the solubility of these amine salts?
A: The solubility of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine salts is not a single value but a property dependent on several key factors:
-
pH of the Solution: This is arguably the most critical factor. The solubility of amine salts is highly pH-dependent.[7][8] In acidic conditions (low pH), the equilibrium shifts towards the protonated, charged (ionic) form of the amine, which is typically much more soluble in water.[7] As the pH increases (becomes more basic), the amine salt can deprotonate and convert back to the less soluble free base, potentially causing precipitation.
-
Choice of Solvent: The principle of "like dissolves like" applies. Amine salts are polar, ionic compounds and will be most soluble in polar solvents (e.g., water, ethanol, methanol).[9][10] Their solubility is generally poor in non-polar organic solvents (e.g., hexane, toluene).[5]
-
Temperature: For most solid solutes, solubility increases with temperature.[11] This is because the dissolution process is often endothermic (absorbs heat). However, this is not a universal rule and must be determined experimentally for the specific salt.[12]
-
Counterion Selection: Not all salts are created equal. A hydrochloride salt may have very different solubility characteristics compared to a sulfate or mesylate salt of the same parent molecule.[6][13]
-
Solid-State Properties: The crystalline form (polymorphism) of the salt can have a profound impact on its solubility and dissolution rate.[2] Amorphous forms are typically more soluble than their crystalline counterparts.
Q3: My protocol requires a specific pH. How can I predict if the salt will be soluble?
A: Predicting solubility at a specific pH requires knowledge of the pKa of the amine's conjugate acid. The pKa is the pH at which the amine is 50% in its protonated (charged, salt) form and 50% in its neutral (free base) form.
-
The Rule of Thumb: For an amine to be predominantly in its soluble, protonated form, the pH of the solution should be at least 1-2 units below its pKa.[13]
-
Practical Application: If the pKa of your compound's conjugate acid is 9.5, it will be highly soluble at pH 7.4. However, if you adjust the pH to 10.5, you risk precipitation as the compound converts to its less soluble free base. A pH-solubility profile is the best experimental way to characterize this behavior (see Protocol 3.2).
Section 2: Troubleshooting Guide for Common Solubility Issues
Encountering solubility problems can be a significant roadblock. This section provides a logical workflow and a detailed table to help you diagnose and solve these issues systematically.
2.1: General Troubleshooting Workflow
Before diving into specific solutions, follow this logical progression to identify the root cause of the solubility issue.
Caption: A logical workflow for troubleshooting solubility issues.
2.2: Detailed Troubleshooting Table
| Observed Issue | Probable Cause(s) | Recommended Solution & Rationale |
| Compound will not dissolve in water or aqueous buffer. | 1. High pH: The solution pH is too close to or above the amine's pKa, favoring the insoluble free base.[8] 2. Incorrect Salt Form: The material may be the free base instead of the intended salt. 3. Concentration Too High: The target concentration exceeds the intrinsic solubility of that specific salt under those conditions. | Solution: 1. Adjust pH: Lower the pH of the solvent using a dilute acid (e.g., 0.1M HCl) to at least 2 pH units below the expected pKa. This ensures full protonation to the more soluble ionic form.[7] 2. Verify Material: Check the certificate of analysis or perform a simple pH test on a small slurry. The free base will be alkaline, while the salt will be acidic or neutral. 3. Determine Solubility: Perform a formal solubility assessment (Protocol 3.1) to find the maximum solubility under your conditions. |
| Compound dissolves initially but then precipitates. | 1. pH Shift: Addition of other reagents or absorption of atmospheric CO₂ has increased the solution's pH. 2. Common Ion Effect: The buffer contains a high concentration of an ion already present in your salt (e.g., dissolving a hydrochloride salt in a high-chloride buffer), which can suppress solubility. 3. Metastable Solution: The initial dissolution created a supersaturated solution which is now crashing out to its thermodynamically stable concentration. This can happen with rapid dissolution of an amorphous solid. | Solution: 1. Use a Buffered System: Prepare solutions in a buffer with sufficient capacity to maintain the target pH. 2. Change Buffer System: Switch to a buffer that does not share a common ion with your salt. 3. Equilibrate Longer: Allow the solution to stir for an extended period (24-48 hours) to ensure it reaches thermodynamic equilibrium, not just kinetic dissolution.[14] |
| Solubility is highly variable between experiments. | 1. Temperature Fluctuations: Solubility can be sensitive to temperature changes.[11][12] 2. Inconsistent Equilibration Time: Not allowing sufficient time for the solution to reach saturation equilibrium. The gold standard shake-flask method often requires 24-72 hours.[14] 3. Solid-State Inconsistency: The salt may exist in different polymorphic or hydrated states between batches, each with a different intrinsic solubility.[2] | Solution: 1. Control Temperature: Perform experiments in a temperature-controlled environment (e.g., incubator, water bath). 2. Standardize Protocol: Strictly adhere to a validated equilibration time as determined by taking measurements at multiple time points (e.g., 24, 48, 72h) until the concentration plateaus.[12] 3. Characterize Solid Form: Use techniques like XRPD or DSC to characterize the solid form before and after the experiment to check for any phase changes. |
| Salt is soluble in an organic solvent but not in water. | 1. Misidentification of Material: The compound may not be a salt but the free base, which is less polar and thus more soluble in organic solvents.[9][15] 2. Highly Lipophilic Counterion: The salt may have been formed with a very large, non-polar counterion, increasing its overall lipophilicity and favoring solubility in organic media. | Solution: 1. Confirm Identity: Test the pH of a small aqueous slurry. An amine salt should produce a neutral or acidic pH. The free base will be alkaline. 2. Form a Different Salt: If the counterion is the issue, consider forming a salt with a small, highly polar counterion like hydrochloride or sulfate to improve aqueous solubility.[13] |
Section 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for quantitatively assessing the solubility of your compound salts. Adhering to these standardized methods will ensure reproducible and reliable data.
Protocol 3.1: Equilibrium Solubility Determination via Shake-Flask Method
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[14]
-
Objective: To determine the saturation concentration of a salt in a specific solvent at a controlled temperature.
-
Principle: An excess amount of the solid salt is agitated in the solvent for a prolonged period to ensure the solution reaches equilibrium. The concentration of the dissolved compound in the supernatant is then measured.
-
Materials:
-
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine salt
-
Chosen solvent (e.g., deionized water, 50 mM phosphate buffer pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated pH meter
-
HPLC or UV-Vis spectrophotometer for analysis
-
-
Procedure:
-
Preparation: Add an excess amount of the salt to a vial (e.g., add 10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment, confirming saturation.[12]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. Causality Note: Shorter times may only measure kinetic dissolution, not true equilibrium solubility. It is recommended to test multiple time points (24, 48, 72h) to confirm that the concentration has reached a plateau.[14]
-
Sample Collection: After equilibration, let the vials stand for 30 minutes to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: Filtration is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Analysis: Accurately dilute the filtered sample into a suitable concentration range and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for any dilutions. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
-
Protocol 3.2: Generating a pH-Solubility Profile
-
Objective: To understand how the solubility of the amine salt changes across a range of pH values.
-
Principle: The shake-flask method (Protocol 3.1) is performed in parallel across a series of buffers with different pH values.
-
Procedure:
-
Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10).
-
Perform the Shake-Flask method (Protocol 3.1) for your compound in each of these buffers.
-
After analysis, plot the measured solubility (on a log scale) versus the final measured pH of each solution.
-
The resulting graph is the pH-solubility profile, which is invaluable for selecting appropriate formulation conditions and predicting in vivo behavior.
-
Caption: Idealized pH-solubility profile for a basic compound salt.
References
-
Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Bolla, G., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available at: [Link]
-
Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Available at: [Link]
-
Pharma Dost. (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
- Ralston, A. W., et al. (1946). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. The Journal of Organic Chemistry.
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Chemistry LibreTexts. (2024). Structure and Properties of Amines. Available at: [Link]
- Unknown Source. (2020). Amines and Heterocycles.
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]
-
CK-12 Foundation. (2026). Physical Properties of Amines. Available at: [Link]
-
JoVE. (2024). Extraction: Effects of pH. Available at: [Link]
-
Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Available at: [Link]
-
ResearchGate. (n.d.). List of the most used counterions for the development of pharmaceutical salts. Available at: [Link]
-
AP Chemistry. (n.d.). pH and Solubility. Available at: [Link]
-
ACS Publications. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. The Journal of Physical Chemistry B. Available at: [Link]
-
Quora. (2018). How does branching increase the solubility in amines? Available at: [Link]
-
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]
-
University of Florida. (n.d.). Solubility. Available at: [Link]
-
Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Available at: [Link]
-
AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. Available at: [Link]
-
Aston University. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Drug Development and Industrial Pharmacy. Available at: [Link]
-
LCGC International. (2022). Quality Control Methodologies for Pharmaceutical Counterions. Available at: [Link]
-
MDPI. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. Available at: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Video: Extraction: Effects of pH [jove.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Solubility [chem.fsu.edu]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimization of Reaction Temperature for Dimethylpyrrolidin-3-amine Derivatives
Status: Operational Ticket ID: T-OPT-3AP-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
Subject: Thermal Optimization for the Synthesis of N,N-Dimethylpyrrolidin-3-amine Scaffolds.
Context: The 3-(dimethylamino)pyrrolidine moiety is a "privileged structure" in medicinal chemistry, serving as a critical side chain in fluoroquinolone antibiotics (e.g., Balofloxacin), carbapenems, and histamine H3 antagonists. The synthesis typically proceeds via two primary pathways:
-
Reductive Amination: Reaction of pyrrolidin-3-one with dimethylamine and a hydride source.
-
Nucleophilic Substitution (
): Displacement of a leaving group (LG) at the 3-position by dimethylamine.
The Thermal Challenge: Temperature control is the single most critical variable in this synthesis.
-
Kinetic Trap (< 20°C): Incomplete iminium formation or stalled displacement leads to low conversion.
-
Thermodynamic Risk (> 80°C): Causes racemization of the C3 chiral center, elimination to 3-pyrrolines, and decomposition of labile protecting groups (e.g., Boc, Cbz).
Troubleshooting Guide (Q&A Format)
Category A: Kinetic Issues (Low Conversion)
Q1: "I am performing a reductive amination using STAB (Sodium Triacetoxyborohydride) at room temperature, but conversion is stuck at 60% after 24 hours. Should I increase the temperature?"
A1: Diagnosis & Solution Do not immediately increase the bulk reaction temperature. The issue is likely the equilibrium between the ketone and the iminium species, not the reduction step.
-
The Mechanism: STAB is a mild reducing agent. It reduces the iminium ion much faster than the ketone. If the iminium formation is slow (due to steric bulk or sterically hindered amine salts), the reaction stalls.
-
The Fix:
-
Pre-formation Step: Add the pyrrolidin-3-one and dimethylamine (free base or HCl salt + TEA) without the reducing agent first. Stir at 40°C for 1–2 hours to drive the equilibrium toward the imine/iminium species.
-
Cool & Reduce: Cool the mixture back to 0–20°C before adding STAB. This prevents the rapid decomposition of the hydride source which can occur at elevated temperatures.
-
Catalysis: If still stalled, add a Lewis Acid catalyst (e.g.,
) rather than heating above 50°C.
-
Category B: Thermodynamic Issues (Impurities & Racemization)
Q2: "I am synthesizing a chiral derivative via nucleophilic substitution of a 3-mesylate at 100°C. My yield is high, but the enantiomeric excess (ee) dropped from 99% to 75%. Why?"
A2: Diagnosis & Solution You are operating above the Racemization Threshold .
-
The Mechanism: At temperatures >80°C, especially in the presence of basic amines (dimethylamine acts as both nucleophile and base), the C3 proton becomes acidic enough to deprotonate, forming a transient planar enamine or carbanion species, destroying chirality.
-
The Fix:
-
Lower Temperature / Longer Time: Reduce temperature to 60–70°C and extend reaction time.
-
Switch Solvent: Change from high-boiling polar aprotic solvents (DMF/DMSO) to Acetonitrile . Acetonitrile often accelerates
rates due to "dipolar aprotic" effects without requiring extreme heat. -
Leaving Group Upgrade: If the reaction is too slow at 60°C, switch the leaving group from Mesylate (Ms) to Triflate (Tf) or Nonaflate . These react rapidly at room temperature (0–25°C), preserving stereochemistry.
-
Q3: "I see a significant 'M-18' peak in my LC-MS (Elimination Product). How do I stop this?"
A3: Diagnosis & Solution
You are favoring Elimination (
-
The Cause: High temperature favors entropy-driven elimination. This is exacerbated if the pyrrolidine nitrogen is protected with electron-withdrawing groups (Boc/Cbz), which acidifies the
-protons. -
The Fix:
-
Strict Thermal Ceiling: Cap the reaction at 50°C .
-
Concentration: High concentration favors bimolecular substitution (
) over elimination. Ensure concentration is >0.5 M .
-
Visualizing the Thermal Landscape
The following diagram illustrates the competing pathways governed by reaction temperature.
Caption: Figure 1. Thermal bifurcation of reaction pathways. Green path indicates the optimal operating window for maximum yield and stereochemical integrity.
Optimized Experimental Protocols
Protocol A: Reductive Amination (Preferred Route)
Best for: High stereocontrol, mild conditions.
Reagents:
-
1-Boc-3-pyrrolidinone (1.0 equiv)
-
Dimethylamine (2.0 M in THF, 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Workflow:
-
Imine Formation (Critical Step): Charge ketone, dimethylamine, and acetic acid into the vessel. Stir at 25°C for 30 mins .
-
Note: If using dimethylamine hydrochloride salt, add 1.0 equiv of TEA.
-
-
Reduction: Cool to 0°C . Add STAB portion-wise over 15 minutes.
-
Why? Controls the exotherm and prevents rapid hydrolysis of the borohydride.
-
-
Reaction: Allow to warm to 23°C (RT) and stir for 12–16 hours.
-
Checkpoint: If conversion < 90% by LCMS, heat to 40°C for 2 hours. Do not exceed 50°C.
-
-
Quench: Quench with saturated aqueous
.
Protocol B: Nucleophilic Substitution (High-Throughput Route)
Best for: Racemic targets or when starting from 3-hydroxy precursors.
Reagents:
-
1-Boc-3-methanesulfonyloxypyrrolidine (1.0 equiv)
-
Dimethylamine (40% aq. solution or 2.0 M in THF, 5.0 equiv)
-
Solvent: Acetonitrile (MeCN).
Workflow:
-
Setup: Place substrate in a pressure-rated vial (microwave vial or sealed tube).
-
Addition: Add solvent and dimethylamine.
-
Thermal Cycle:
-
Option 1 (Conventional): Heat block at 60°C for 18 hours.
-
Option 2 (Microwave): Irradiate at 80°C for 20 minutes.
-
Warning: Do not exceed 100°C to avoid elimination to the pyrroline impurity.
-
-
Workup: Concentrate under reduced pressure to remove excess volatile amine.
Data Summary: Temperature vs. Outcome
| Temperature Zone | Reaction Type | Primary Outcome | Risk Factor | Recommendation |
| 0°C – 10°C | Reductive Amination | Slow/Stalled | Incomplete conversion | Use only for reagent addition. |
| 20°C – 40°C | Reductive Amination | Optimal Yield | Minimal | Standard Operating Range. |
| 60°C – 80°C | Good Yield | Minor Elimination | Acceptable for | |
| > 85°C | Any | Decomposition | Racemization , Elimination | Avoid (unless using flow chemistry). |
Advanced Optimization: Flow Chemistry Logic
For scale-up, continuous flow reactors allow for "Flash Heating"—accessing high temperatures for seconds to drive kinetics without allowing time for thermal degradation.
Caption: Figure 2. Continuous flow setup allowing higher T (90°C) with short residence times to prevent racemization.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Ogawa, S., et al. "(S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation."[1] Journal of Chromatography B, 2013, 940, 7-14. (Demonstrates stability/racemization limits).
-
Comparison of Reductive Amination Methods. Organic Chemistry Portal.
-
Nucleophilic Substitution Trends. Master Organic Chemistry. (General grounding for SN2 vs E2 temperature dependence).
For further assistance, please contact the Process Chemistry Support Team referencing Ticket T-OPT-3AP-2024.
Sources
Validation & Comparative
Structural Elucidation and Solvent-Dependent NMR Profiling of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Topic: 1H NMR Spectrum Interpretation of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine is a triamine scaffold frequently utilized as a chiral ligand in asymmetric catalysis, an epoxy curing agent, or a pharmacophore in GPCR ligand synthesis. Its structural characterization is complicated by the presence of three nitrogen atoms, which create a complex overlapping "fingerprint" region between 1.5 and 3.0 ppm in 1H NMR.
This guide provides a comparative analysis of interpreting this molecule using Deuterated Chloroform (CDCl₃) versus Deuterium Oxide (D₂O) . While CDCl₃ is the standard for checking bulk purity, we demonstrate why D₂O (specifically with pH modification) is the superior alternative for definitive structural validation and impurity profiling of the amino-tail.
Molecular Architecture & Numbering
To ensure accurate assignment, we utilize the following atom numbering scheme for the interpretation.
Figure 1: Structural connectivity of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine. Note the three distinct nitrogen environments: Ring tertiary amine (N1), Exocyclic tertiary amine (N(Me)2), and Primary amine tail (NH2).
Materials & Methods: The Self-Validating Protocol
Reliable NMR data for polyamines requires strict moisture control. Water exchange broadens amine signals and shifts them unpredictably.
Experimental Protocol
-
Sample Preparation (CDCl₃):
-
Dissolve 10–15 mg of analyte in 0.6 mL CDCl₃ (99.8% D).
-
Critical Step: Add 5 mg of anhydrous K₂CO₃ to the NMR tube to scavenge trace acid/water, ensuring sharp peaks for the exchangeable -NH₂ protons. Filter before acquisition if suspension interferes with shimming.
-
-
Sample Preparation (D₂O - Comparative):
-
Dissolve 10 mg analyte in 0.6 mL D₂O.
-
Optional Validation: Add 1 drop of DCl (20% in D₂O) to protonate all amines, resolving the overlapping methylene multiplets (see Section 4).
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (d1): Set to ≥ 5.0 seconds. The methyl protons (N-Me₂) have long T1 relaxation times; insufficient delay will under-integrate this key diagnostic signal.
-
Scans: 16 (CDCl₃) or 32 (D₂O).
-
Comparative Analysis: CDCl₃ vs. D₂O
The choice of solvent fundamentally alters the spectral appearance.[1][2]
Table 1: Chemical Shift Comparison (300 MHz)
| Proton Group | Assignment (Fig 1) | Shift in CDCl₃ (δ ppm) | Shift in D₂O (δ ppm) | Signal Type |
| Dimethylamine | N(CH₃)₂ | 2.25 (s) | 2.85 (s) | Singlet (6H) |
| Ring C3-H | C3-H | 2.65 – 2.75 (m) | 3.10 – 3.20 (m) | Multiplet (1H) |
| Tail Methylene | Cβ-H₂ | 2.78 (t) | 3.35 (t) | Triplet (2H) |
| Tail Methylene | Cα-H₂ | 2.45 – 2.55 (m) | 3.45 (t) | Triplet/Multi (2H) |
| Ring Methylene | C2-H₂, C5-H₂ | 2.30 – 2.90 (ovl) | 3.50 – 3.80 (m) | Complex (4H) |
| Ring Methylene | C4-H₂ | 1.65 – 1.85 (m) | 2.10 – 2.30 (m) | Multiplet (2H) |
| Primary Amine | -NH₂ | 1.60 (br s) | Disappears | Exchangeable (2H) |
*Note: Shifts in D₂O are highly pH-dependent. Values shown assume neutral pH; acidic conditions (DCl) shift all signals downfield by +0.5–1.0 ppm.
Why Choose Which?
-
Use CDCl₃ when: You need to confirm the presence of the primary amine group (-NH₂). In D₂O, these protons exchange with deuterium (H → D) and become silent (HDO peak appears at 4.79 ppm).
-
Use D₂O/DCl when: You need to quantify the molar ratio of the ethyl tail vs. the ring. The acidic environment prevents nitrogen inversion and breaks up the overlapping "hump" at 2.3–2.9 ppm, resolving them into distinct multiplets.
Detailed Interpretation Logic
Region A: The Diagnostic Singlet (2.20 – 2.30 ppm)
The most reliable starting point for assignment is the N,N-dimethyl group .
-
Observation: A sharp singlet integrating to 6 protons.
-
Validation: If this peak is split or broadened, it indicates protonation (salt form) or restricted rotation due to steric hindrance.
Region B: The "Fingerprint" Cluster (2.30 – 2.90 ppm)
This region contains the N-adjacent methylenes (C2, C5, Cα, Cβ). In CDCl₃, these often overlap.
-
Logic:
-
Cβ-H₂ (Tail): Look for a triplet (J ≈ 6-7 Hz) at the higher end of this region (~2.78 ppm). This is adjacent to the primary amine.
-
Cα-H₂ (Tail): Usually buried near the ring protons.
-
C2/C5 (Ring): These are diastereotopic (chemically non-equivalent) due to the chiral center at C3. They appear as complex multiplets rather than simple triplets.
-
Region C: The Shielded Zone (1.60 – 1.90 ppm)
-
C4-H₂: These protons are not adjacent to a nitrogen. Consequently, they are the most upfield (shielded) carbon-bound protons, appearing as a quintet-like multiplet.
-
-NH₂: In dry CDCl₃, the primary amine protons appear here as a broad, squat singlet. Tip: Add a drop of D₂O to the CDCl₃ tube and shake; if this specific peak vanishes, it is confirmed as -NH₂.
Troubleshooting & Impurities
Common synthesis byproducts often confuse the interpretation.
| Impurity | Diagnostic Signal (CDCl₃) | Origin |
| Ethylenediamine | Singlet at ~2.80 ppm (4H) | Excess reagent from tail installation |
| Dimethylamine | Singlet at ~2.40 ppm (gas/dissolved) | Hydrolysis of C3-group |
| Chloroform | Singlet at 7.26 ppm | Solvent residual |
| Water | Singlet at ~1.56 ppm | Wet solvent (overlaps with NH₂) |
Assignment Workflow Diagram
Use this logic flow to assign the spectrum systematically.
Figure 2: Step-by-step logic flow for assigning the 1H NMR spectrum of triamine derivatives.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for amine chemical shifts and solvent effects).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for pH adjustment in polyamine analysis).
-
PubChem Database. (2024). Compound Summary: 3-(Dimethylamino)pyrrolidine derivatives. National Center for Biotechnology Information.
Sources
Mass spectrometry fragmentation pattern of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Advanced LC-MS/MS Structural Elucidation: Fragmentation Dynamics of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
As polybasic aliphatic amines increasingly feature in modern pharmacophores—most notably in targeted covalent inhibitors and KRAS G12C scaffolds—understanding their mass spectrometry (MS) behavior is critical for robust analytical method development. 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (exact mass: 157.1579 Da) presents a unique analytical challenge. With three basic nitrogen centers (a primary amine, a tertiary pyrrolidine nitrogen, and a tertiary dimethylamine group), the molecule exhibits complex proton sequestration dynamics during electrospray ionization (ESI) and subsequent collision-induced dissociation (CID).
This guide objectively compares the MS/MS fragmentation performance of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine against its structural analogs, providing a self-validating framework for researchers conducting structural elucidation, impurity profiling, or pharmacokinetic quantification.
Mechanistic Causality in Polybasic Fragmentation
To optimize an MS/MS method, one must first understand the causality behind the fragmentation. In polybasic molecules containing a pyrrolidine moiety, the pyrrolidine nitrogen often acts as the primary site of protonation due to its high gas-phase basicity [1]. During traditional Higher-Energy Collisional Dissociation (HCD) or CID, this localized charge directs specific cleavage events:
-
Alpha-Cleavage (m/z 128.13): The most thermodynamically favorable pathway is the charge-directed
-cleavage adjacent to the primary amine. The loss of the CH₂NH₂ radical (30 Da) yields a highly stable conjugated iminium ion. -
Neutral Loss of Dimethylamine (m/z 113.10): The N,N-dimethyl group at the C3 position of the pyrrolidine ring is highly susceptible to neutral loss as HN(CH₃)₂ (45 Da), driven by the relief of steric strain and the formation of a stable cyclic alkene cation.
-
Pyrrolidine Ring Dominance (m/z 84.08): As documented in the characterization of pyrrolidine-containing KRAS inhibitors, the pyrrolidine ring preferentially sequesters the proton, often leading to a dominant, uninformative core fragment ion if collision energies are not carefully titrated [1].
Comparative Fragmentation Profiling
To contextualize the performance and spectral uniqueness of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, we compare its theoretical and observed fragmentation markers against two widely used analytical analogs: 1-(2-aminoethyl)pyrrolidine and N,N-dimethylpyrrolidin-3-amine.
Table 1: Comparative ESI-MS/MS Fragmentation Markers (Positive Ion Mode)
| Compound | Precursor | Base Peak (CID) | Key Diagnostic Fragments | Fragmentation Causality |
| 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | m/z 158.16 | m/z 128.13 | m/z 113.10, m/z 84.08, m/z 70.06 | |
| 1-(2-aminoethyl)pyrrolidine | m/z 115.12 | m/z 84.08 | m/z 98.10, m/z 70.06 | Lacks the C3 dimethylamine; fragmentation is restricted to ethyl chain loss, yielding the bare pyrrolidine core [2]. |
| N,N-dimethylpyrrolidin-3-amine | m/z 115.12 | m/z 70.06 | m/z 98.10, m/z 45.05 | Lacks the N1-aminoethyl group; primary fragmentation is the loss of HN(CH₃)₂ directly from the ring. |
Data Synthesis Note: The presence of both the m/z 128.13 and m/z 113.10 ions in a single spectrum is the definitive diagnostic fingerprint for 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, distinguishing it from constitutional isomers.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure high scientific integrity and prevent the misidentification of in-source artifacts as true CID fragments, the following step-by-step methodology incorporates built-in validation controls.
Phase 1: Chromatographic Separation (HILIC) Due to the high polarity and polybasic nature of the triamine, Reversed-Phase (RP) chromatography often results in poor retention and peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.
-
Column: Use a bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium formate in H₂O (pH 3.0, adjusted with formic acid).
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. Self-Validation Step: Run a solvent blank immediately before the sample to establish the baseline and rule out diamine carryover, a common issue with aliphatic amines [3].
Phase 2: ESI-QTOF/Orbitrap Optimization
-
Source Parameters: Set capillary voltage to 3.0 kV (Positive mode). Keep the desolvation temperature at 350°C.
-
In-Source Fragmentation (ISF) Control: Crucial Step. Monitor the MS1 spectrum at a low declustering potential (e.g., 20V). If m/z 113 or m/z 128 appears in the MS1 scan, ISF is occurring. Lower the capillary voltage and tube lens/declustering potential until the intact m/z 158.16 precursor accounts for >95% of the total ion current [1].
-
Collision Energy (CE) Ramping: Acquire MS/MS spectra using a stepped CE approach (15, 30, and 45 eV).
-
15 eV: Yields the m/z 128.13 (
-cleavage). -
30 eV: Yields the m/z 113.10 (dimethylamine loss) and m/z 84.08 (pyrrolidine core).
-
45 eV: Induces deep ring cleavage (m/z 70.06).
-
Fragmentation Pathway Visualization
The following diagram maps the charge-directed fragmentation cascade of the target compound.
Proposed MS/MS fragmentation pathway of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine.
References
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry. Available at:[Link]
-
Fragmentation p
-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Forensic Science International. Available at: [Link] -
Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Molecules (MDPI). Available at:[Link]
Comparing reactivity of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine vs standard diamines
Technical Comparison Guide: 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine vs. Standard Aliphatic Diamines
Executive Summary
In medicinal chemistry and ligand design, the choice of diamine linker defines the physicochemical success of the final scaffold.[1] This guide compares the specialized heterocyclic triamine 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (AEDMPA) against standard aliphatic alternatives like Ethylenediamine (EDA) and N,N-Dimethylethylenediamine (DMEDA) .
Key Finding: Unlike EDA (which poses cross-linking risks due to dual primary amines) or DMEDA (linear flexibility), AEDMPA offers a unique "chiral-cationic" motif. It provides a single, highly reactive primary amine for conjugation, while the pyrrolidine ring and C3-dimethylamine moiety function as internal bases and solubility enhancers, strictly preventing polymerization.[1]
Part 1: Structural & Electronic Analysis
To understand the reactivity differences, we must first analyze the steric and electronic environments of the nitrogen centers.[1][2]
The Molecule: AEDMPA[1]
-
Structure: A pyrrolidine ring substituted at
with an ethylamine tail and at with a dimethylamine group.[3] -
Nitrogen Count: 3 (Triamine).[3]
Comparative Matrix
| Feature | Ethylenediamine (EDA) | N,N-Dimethylethylenediamine (DMEDA) | AEDMPA (Subject) |
| Primary Amines | 2 (Symmetrical) | 1 | 1 |
| Tertiary Amines | 0 | 1 | 2 (Ring + Exocyclic) |
| Selectivity | Low (Requires protection or excess to prevent dimerization) | High | Very High (Steric bulk of ring protects tertiary centers) |
| Basicity (pKa) | ~9.9, ~7.0 | ~10.2, ~6.0 | Est.[5] ~10.5, ~9.5, ~8.0 (High buffering capacity) |
| Conformation | Highly Flexible (Entropic penalty upon binding) | Flexible | Semi-Rigid (Pyrrolidine core reduces entropic cost) |
| Main Utility | Chelation, Crosslinking | Simple Linker | Drug Solubilization, Chiral Building Block |
Part 2: Reactivity & Synthetic Utility
The "Self-Scavenging" Acylation Mechanism
When reacting EDA with an acid chloride, the HCl byproduct protonates the second amine, deactivating it or requiring an external base (like TEA/DIPEA).[1]
AEDMPA Advantage: The two tertiary amines in AEDMPA act as internal proton scavengers.[3] The primary amine attacks the electrophile, and the resulting proton is sequestered by the ring nitrogen or the C3-dimethylamino group. This often allows acylation to proceed in non-basic solvents (e.g., DCM) without added auxiliary bases, simplifying purification.[1]
Visualization: Selectivity Pathway
The following diagram illustrates why AEDMPA yields clean mono-substituted products compared to the polymerization risk of EDA.
Figure 1: Reaction pathway comparison demonstrating the high selectivity of AEDMPA for mono-functionalization versus the dimerization risk inherent in symmetrical diamines.
Part 3: Experimental Protocols
These protocols are designed to leverage the specific properties of AEDMPA: its high basicity and single nucleophilic site.[3]
Protocol A: Selective Amide Coupling (Drug Linker Synthesis)
Objective: Link a carboxylic acid drug pharmacophore to the AEDMPA tail to improve solubility.
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)
-
AEDMPA (1.1 equiv)[3]
-
HATU (1.1 equiv)[3]
-
DIPEA (2.0 equiv) — Note: Reduced base loading possible due to AEDMPA's internal basicity, but 2.0 is standard for HATU.[1]
-
Solvent: DMF or DCM.[3]
Workflow:
-
Activation: Dissolve the Carboxylic Acid in DMF (0.1 M). Add DIPEA, followed by HATU.[1][3] Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add AEDMPA dropwise. Observation: No exotherm control is usually needed unlike EDA, as the reaction is cleaner.[1][3]
-
Monitoring: Stir for 2–4 hours. Monitor via LC-MS. Look for
peak corresponding to Product.[3]-
Validation Check: You should observe zero dimer formation (
), which would be the dominant failure mode with EDA.
-
-
Workup:
Protocol B: Reductive Amination (Aldehyde Conjugation)
Objective: Attach an alkyl group to the primary amine.[3]
Workflow:
-
Dissolve Aldehyde (1.0 equiv) and AEDMPA (1.0 equiv) in DCE (Dichloroethane).
-
Add
(1.5 equiv).[3] -
Stir for 16 hours at RT.
-
Quench: Add saturated aqueous
. -
Purification: Since the product contains three basic nitrogens, it will streak on standard silica.[1][3]
-
System: Use Amine-functionalized Silica or run a gradient of DCM:MeOH:NH4OH (90:10:1).[3]
-
Part 4: Drug Discovery Implications
Why choose AEDMPA over cheaper alternatives?
-
Solubility Enhancement: The two tertiary amines become protonated at physiological pH (pH 7.4), providing a net positive charge (+2 or +3).[3] This drastically improves the water solubility of lipophilic drug cores (LogD modulation).[3]
-
Metabolic Stability: The pyrrolidine ring is generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidative deamination.[1][3]
-
Target Binding: The chiral center at C3 (in the (3R) or (3S) enantiomers) allows for vector exploration in the receptor pocket, offering a "handle" that linear diamines (DMEDA) lack.[3]
References
-
PubChem. Compound Summary: 1-(2-Aminoethyl)pyrrolidine derivatives.[3] National Library of Medicine.[3] Available at: [Link][3]
-
Master Organic Chemistry. Nucleophilicity vs. Basicity of Amines. (General principles of amine reactivity). Available at: [Link]
-
National Institutes of Health (NIH). Pyrrolidine Derivatives in Drug Discovery.[3][6] (Review of pyrrolidine scaffolds in FDA drugs). Available at: [Link][3]
Sources
A Comparative Guide to Gas Chromatography (GC) Retention Times of Pyrrolidine Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Analyzing Pyrrolidine Amines by GC
Pyrrolidine and its derivatives are a class of cyclic amines that are integral structural motifs in numerous pharmaceuticals, natural products, and specialty chemicals. Accurate and reliable analytical methods are crucial for their characterization, quality control, and metabolic studies. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds; however, the analysis of amines, including pyrrolidine amines, presents unique challenges.
Due to their basic nature and the presence of a lone pair of electrons on the nitrogen atom, amines exhibit strong interactions with the active sites (silanol groups) on the surface of conventional fused silica capillary columns. This interaction often leads to poor peak shapes, characterized by significant tailing, which compromises resolution, sensitivity, and the accuracy of quantification.[1]
To overcome these challenges, two primary strategies are employed: the use of specialized base-deactivated GC columns and chemical derivatization to modify the amine's properties. This guide will explore both approaches, providing a comparative analysis of retention times and discussing the underlying principles that govern the separation of pyrrolidine amines.
Factors Influencing GC Retention of Pyrrolidine Amines
The retention time of an analyte in GC is governed by its partitioning between the stationary phase and the mobile phase (carrier gas).[2] Several key factors influence this partitioning and, consequently, the retention time of pyrrolidine amines:
-
Volatility and Boiling Point: Generally, compounds with lower boiling points are more volatile and spend more time in the gas phase, resulting in shorter retention times.[3] The boiling points of some common pyrrolidine amines are listed in Table 1.
-
Polarity of the Analyte and Stationary Phase: The principle of "like dissolves like" is fundamental in chromatography. Polar analytes will have stronger interactions with polar stationary phases, leading to longer retention times. Conversely, non-polar analytes are more strongly retained on non-polar stationary phases.[3]
-
Column Temperature: Higher column temperatures increase the vapor pressure of the analytes, causing them to elute faster and thus decreasing their retention times.[2] The temperature program used in a GC method plays a critical role in achieving optimal separation.
-
Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas will decrease the retention time as the analytes are swept through the column more quickly.[2]
-
Column Dimensions: Longer and narrower columns with thicker stationary phase films will generally lead to longer retention times and better resolution.
Table 1: Boiling Points of Selected Pyrrolidine Amines
| Compound | Structure | Boiling Point (°C) |
| Pyrrolidine | C₄H₉N | 87-88 |
| N-Methylpyrrolidine | C₅H₁₁N | 80-81 |
| N-Ethylpyrrolidine | C₆H₁₃N | 103-104 |
| 2-Methylpyrrolidine | C₅H₁₁N | 106-107 |
| N-Methyl-2-pyrrolidinone | C₅H₉NO | 202-204 |
Comparative Analysis of Retention Data
To provide a practical comparison, this section presents retention data for pyrrolidine amines on different types of GC columns. Kovats Retention Indices (RI) are used as a standardized measure of retention that is less dependent on specific experimental conditions than absolute retention times.[4]
Retention on Non-Polar and Polar Columns
The choice of the GC column's stationary phase is paramount for the successful separation of pyrrolidine amines. Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), separate compounds primarily based on their boiling points and van der Waals interactions. Polar columns, such as those with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), offer different selectivity based on dipole-dipole and hydrogen bonding interactions.
An Agilent Technologies application note on the purity analysis of N-Methyl-2-pyrrolidinone (NMP) evaluated several column chemistries, including DB-5 and DB-WAX.[5] While NMP is a lactam, its analysis provides insights into the behavior of the pyrrolidine ring on these columns. The study found that a cyanopropyl-based column (DB-23) provided the best separation for NMP and its impurities, demonstrating less void time and better peak shape.[5]
For a direct comparison of simple pyrrolidine amines, it is instructive to look at their retention indices on standard non-polar and polar columns.
Table 2: Kovats Retention Indices of Pyrrolidine Amines on Different Stationary Phases
| Compound | Kovats RI on DB-1 (Non-Polar) | Kovats RI on DB-5 (Semi-Polar) | Kovats RI on DB-WAX (Polar) |
| Pyrrolidine | 681 | 703 | 913 |
| N-Methyl-2-pyrrolidinone | 1045 | 1083 | 1678 |
Data sourced from public chemical databases.[6]
As expected, the retention indices for both compounds increase significantly on the polar DB-WAX column, reflecting the strong interactions between the polar analytes and the polar stationary phase. The difference in retention between the non-polar DB-1 and semi-polar DB-5 is less pronounced.
The Role of Derivatization in GC Analysis of Pyrrolidine Amines
Derivatization is a chemical modification technique used to convert analytes into more volatile, less polar, and more thermally stable derivatives, thereby improving their chromatographic performance.[7] For primary and secondary amines like pyrrolidine, derivatization is a powerful tool to mitigate peak tailing and enhance detectability.
Common derivatization strategies for amines include:
-
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form an amide derivative. This masks the active hydrogen on the nitrogen, reducing polarity and the potential for hydrogen bonding.[8]
-
Silylation: Reaction with a silylating agent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen with a trimethylsilyl (TMS) group.[7]
The choice of derivatizing reagent can significantly impact the retention time. Generally, derivatization increases the molecular weight of the analyte, which would be expected to increase the retention time. However, the concurrent decrease in polarity and increase in volatility often leads to a net decrease in retention time, particularly on polar columns.
Experimental Protocol: Trifluoroacetylation of Pyrrolidine
This protocol outlines a general procedure for the derivatization of pyrrolidine with trifluoroacetic anhydride (TFAA).
Materials:
-
Pyrrolidine standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount of the pyrrolidine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.
The resulting N-trifluoroacetylpyrrolidine is significantly less polar and more volatile than the parent amine, leading to improved peak shape and potentially altered retention times. The exact shift in retention time will depend on the specific GC column and conditions used.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the GC analysis of pyrrolidine amines, including the option for derivatization.
Caption: Workflow for the GC analysis of pyrrolidine amines.
Conclusion and Recommendations
The successful gas chromatographic analysis of pyrrolidine amines hinges on the careful selection of the analytical column and, in many cases, the strategic use of derivatization.
-
For general screening and separation based primarily on boiling point, a non-polar DB-1 or semi-polar DB-5 type column is a suitable starting point.
-
To achieve different selectivity, particularly for separating isomers or polar-substituted pyrrolidines, a polar wax-type column (e.g., DB-WAX) is recommended.
-
For challenging separations and to overcome issues with peak tailing, derivatization via acylation (e.g., with TFAA) or silylation (e.g., with BSTFA) is a highly effective strategy. Researchers should experimentally determine the optimal derivatization conditions and the resulting retention time shifts for their specific analytes and GC system.
By understanding the principles outlined in this guide and utilizing the provided comparative data, researchers can develop robust and reliable GC methods for the analysis of pyrrolidine amines, contributing to advancements in pharmaceutical development and chemical research.
References
-
El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. MDPI. [Link]
-
Mass spectrometry of some pyrrolizidine alkaloids. (2025, August 7). ResearchGate. [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. [Link]
-
Determination of Pyrrolizidine Alkaloids in Honey with Sensitive Gas Chromatography-Mass Spectrometry Method. (2017, December 3). ResearchGate. [Link]
-
Advanced Capillary Column Technology Improves Analysis of Volatile Amines. (2020, October 26). Restek. [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025, April 7). Agilent Technologies. [Link]
-
Retention in Gas Chromatography. (2014, May 19). IntechOpen. [Link]
-
What Affects Retention Time in Gas Chromatography. (2023, June 14). Drawell. [Link]
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022, November 30). MDPI. [Link]
-
Unusual Regularity in GC Retention of Simple Amino Acid Derivatives. (n.d.). Bentham Science. [Link]
-
Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. (n.d.). ChemRxiv. [Link]
-
Stabilwax®-MS Columns. (n.d.). Fox Scientific. [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. (2022, May 17). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD (hydrogenated tallow amine) in THF. (n.d.). ResearchGate. [Link]
-
GC/MS determination of amines following exhaustive trifluoroacetylation. (1993, August 1). OSTI.GOV. [Link]
-
A study of the dependence of the Kováts retention index on the temperature of analysis on stationary phases of different polarity. (2014, December 23). ResearchGate. [Link]
-
Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. (n.d.). ResearchGate. [Link]
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (n.d.). PubMed. [Link]
-
iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. (n.d.). PubMed Central. [Link]
-
Target GC-MS Analysis using Accelerated Column Heating and Interactive Deconvolution Software. (n.d.). msconsult.dk. [Link]
-
Kovats' retention index system. (n.d.). ResearchGate. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011, September 26). FDA. [Link]
-
N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. (n.d.). Royal Society of Chemistry. [Link]
-
Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. (2024, November 29). reposiTUm. [Link]
-
New High Temperature PEG GC Column with Increased Temperature Limit and Ultra-Low Bleed Level. (n.d.). Agilent Technologies. [Link]
-
Will the retention time of compounds change based on the column type in gas chromatography if other operational parameters remain unaltered ?. (2018, October 26). ResearchGate. [Link]
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (n.d.). Analytical Method. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (n.d.). PubMed Central. [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (n.d.). OSTI.GOV. [Link]
-
Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase. (2008, April 18). PubMed. [Link]
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- 8. gcms.cz [gcms.cz]
A Comparative Guide to Pyrrolidine Derivatives in Modern Antibiotic Synthesis
The enduring challenge of antimicrobial resistance necessitates a continuous search for novel antibiotic scaffolds and synthetic methodologies. The pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including several potent antibiotics.[1][2] This guide provides a comparative analysis of pyrrolidine derivatives, examining their dual roles as core structural components of antibiotics and as powerful catalysts in their asymmetric synthesis. We will explore the structure-activity relationships, compare synthetic efficiencies, and provide actionable experimental protocols for researchers in drug discovery.
Part 1: The Pyrrolidine Ring as a Core Antibiotic Scaffold
The pyrrolidine moiety is integral to the structure and function of numerous antibiotic classes. Its conformational flexibility and ability to present substituents in a defined three-dimensional space are crucial for target engagement.[3]
1.1. β-Lactams: The Carbapenem Class
Carbapenems represent a potent class of β-lactam antibiotics that feature a pyrrolidine ring fused to the β-lactam core.[4] This fusion introduces significant ring strain, which enhances the reactivity of the β-lactam carbonyl and, consequently, its antibacterial potency.[5]
-
Structural Comparison:
-
Penams (e.g., Penicillin) possess a saturated five-membered thiazolidine ring.
-
Carbapenams have a saturated pyrrolidine ring.[4]
-
Carbapenems (e.g., Meropenem) feature an unsaturated 2,3-dihydro-1H-pyrrole ring.[4][6] This unsaturation further increases the geometric constraints and reactivity of the β-lactam system.[5]
-
The choice between these scaffolds significantly impacts stability and spectrum. For instance, the C6-hydroxyethyl side chain common in carbapenems confers stability against many β-lactamase enzymes, a major mechanism of bacterial resistance.[5]
1.2. Non-β-Lactam Antibiotics
Beyond β-lactams, the pyrrolidine ring is a key feature in other antibiotic families. Its derivatives have shown promise by targeting alternative bacterial pathways, such as cell wall synthesis, DNA replication, and protein synthesis.[7] Some pyrrolidine derivatives may inhibit bacterial DNA gyrase and topoisomerase IV, similar to quinolone antibiotics.[7][8]
-
Structure-Activity Relationship (SAR): Recent studies on pyrrolidine-thiazole and pyrrolidine-2,3-dione derivatives highlight the importance of specific substitutions. For example, a 4-fluorophenyl substituent on a thiazole-pyrrolidine hybrid was found to be particularly effective against Gram-positive bacteria like S. aureus and B. cereus.[9] Similarly, dimeric pyrrolidine-2,3-diones have demonstrated potent anti-biofilm properties, a critical advantage in treating persistent infections.[10]
| Antibiotic Class/Derivative | Core Structure | Mechanism of Action (Primary) | Key Advantages | Representative Compound(s) |
| Carbapenems | Pyrrolidine fused to β-lactam | Inhibition of cell wall synthesis (PBP binding)[7] | Broad spectrum, β-lactamase stability[5] | Meropenem, Ertapenem[6] |
| Pyrrolidine-Thiazole Hybrids | Pyrrolidine linked to thiazole | Multiple potential targets | Activity against resistant Gram-positive strains[9] | 4-F-phenyl derivative[9] |
| Pyrrolidine-2,3-diones | Pyrrolidine-2,3-dione | Anti-biofilm activity[10] | Eradication of bacterial biofilms, synergism with other antibiotics[10] | trans-cyclohexyl dimer 30[10] |
| Pyrrolidine Pentamines | Substituted pyrrolidine pentamine | Inhibition of aminoglycoside resistance enzymes (e.g., AAC(6')-Ib)[11] | Adjuvant to restore aminoglycoside efficacy[11] | Compound 2700.001[11] |
Part 2: Pyrrolidine Derivatives as Asymmetric Organocatalysts
The synthesis of chiral antibiotics often requires precise control over stereochemistry. L-proline and its derivatives have revolutionized this field, acting as highly efficient and stereoselective organocatalysts for key carbon-carbon bond-forming reactions.[12][13] This approach avoids the use of potentially toxic and expensive metal catalysts.[12]
2.1. Mechanism of Action: Enamine Catalysis
Proline's catalytic power stems from its secondary amine, which reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate.[13][14] The catalyst's chiral environment then directs the enamine's attack on an electrophilic acceptor (e.g., an aldehyde), leading to the formation of a new stereocenter with high fidelity. The carboxylic acid group of proline often plays a crucial role by activating the electrophile through hydrogen bonding, creating a well-organized, six-membered transition state.[14][15]
Caption: Proline-catalyzed asymmetric aldol reaction via an enamine intermediate.
2.2. Comparative Performance of Proline Derivatives
While L-proline is highly effective, its derivatives have been developed to fine-tune reactivity, selectivity, and solubility in various reaction conditions.
-
L-Proline: The benchmark catalyst. It is inexpensive, readily available in both enantiomeric forms, and effective for a wide range of reactions, including aldol, Mannich, and Michael additions.[12]
-
trans-4-Hydroxy-L-proline: Often shows comparable or slightly improved stereoselectivity. The hydroxyl group can participate in additional hydrogen bonding interactions within the transition state, further enhancing facial discrimination.[14]
-
Proline-based Ionic Liquids: These catalysts offer the advantages of proline's catalytic activity while facilitating easier catalyst recovery and recycling, a key consideration for industrial-scale synthesis.[16]
-
Dipeptidic Proline-Thiourea Catalysts: These bifunctional catalysts combine the enamine-forming capability of proline with the hydrogen-bond donating ability of a thiourea moiety. This dual activation can lead to exceptional yields and enantioselectivities, particularly in Michael additions.[13]
Table: Comparison of Proline-based Catalysts in Asymmetric Michael Addition (Cyclohexanone addition to trans-β-nitrostyrene)
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | 24 | 85 | 95:5 | 92 |
| L-Proline-based CIL[16] | 10-60 | 24-48 | up to 99 | - | up to 97 |
| Dipeptidic Proline-Thiourea[13] | 10 | 12 | up to 99 | 92:8 | 97 |
Note: Data is compiled from representative literature and may vary based on specific substrates and conditions.[13][16]
Part 3: Experimental Protocol - Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde, a foundational step in the synthesis of many complex chiral molecules.
Objective: To synthesize a chiral β-hydroxy ketone with high enantioselectivity using L-proline as an organocatalyst.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone, used as solvent and reactant)
-
L-Proline (30 mol%)
-
Dimethyl Sulfoxide (DMSO) as solvent (alternative to neat acetone)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the ketone (e.g., 5 mL of acetone) or DMSO (2 mL), add L-proline (0.30 mmol, 30 mol%).[14]
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 4-24 hours). The reaction time can vary significantly based on the reactivity of the substrates.
-
Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aldol adduct.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Causality and Trustworthiness:
-
Why L-Proline? It is a robust, inexpensive, and non-toxic catalyst that operates under mild conditions and facilitates high stereocontrol through a well-defined enamine-based transition state.[12][14]
-
Why Acetone/DMSO? Acetone can serve as both a reactant and a solvent. DMSO is an excellent polar aprotic solvent that can solubilize the reagents and facilitate the reaction, often leading to good results.[14]
-
Why NH₄Cl Quench? The mild acidic nature of NH₄Cl neutralizes the catalytic system and hydrolyzes the iminium intermediate to release the product without causing side reactions like dehydration or retro-aldol cleavage.
-
Self-Validation: The protocol's success is validated by achieving both a high yield of the desired product and, critically, high enantioselectivity as confirmed by chiral HPLC analysis. Expected outcomes for benchmark reactions often exceed 90% ee.[14]
Caption: Experimental workflow for a proline-catalyzed asymmetric aldol reaction.
Conclusion and Future Outlook
Pyrrolidine derivatives are undeniably central to the advancement of antibiotic synthesis. As core structural motifs, they are found in some of our most potent clinical agents, and ongoing research continues to uncover novel derivatives with activity against drug-resistant pathogens and biofilms.[1][10] As organocatalysts, proline and its analogues provide an elegant, efficient, and green solution for constructing the chiral centers that are often essential for biological activity. The comparative data presented underscores the importance of rational catalyst design to optimize synthetic outcomes. Future research will likely focus on integrating these two roles more closely, perhaps by developing antibiotics where a proline-like moiety within the final structure contributes to both target binding and enhanced synthetic accessibility. The continued exploration of pyrrolidine chemistry is a vital strategy in the global fight against antimicrobial resistance.
References
- D. M. Gill, J. G. M. D’Oca, and S. F. Martin, "The Pyrrolidine Ring in the Synthesis of Bioactive Compounds," Comprehensive Organic Synthesis II, 2014. [URL Not Available]
-
A. A. Bhat, N. Tandon, and R. Tandon, "Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review," Expert Opinion on Therapeutic Patents, 2022. [Link]
-
C. F. T. Martins, et al., "Heterogeneous organocatalysis: the proline case," RSC Advances, 2025. [Link]
-
B. V. S. Reddy, et al., "Proline-Catalyzed Asymmetric Reactions," ResearchGate, 2026. [Link]
-
M. C. A. G. Frejat, et al., "Recent insights about pyrrolidine core skeletons in pharmacology," Frontiers in Chemistry, 2023. [Link]
-
A. Kocabaş, et al., "Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives," Biointerface Research in Applied Chemistry, 2021. [Link]
-
H. Kotsuki, H. Ikishima, and A. Okuyama, "ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1," HETEROCYCLES, 2008. [Link]
-
F. A. Ali, S. A. Hussein, and T. A. K. Al-Azawi, "Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials," Engineering and Technology Journal, 2020. [Link]
-
A. M. Diego, et al., "Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms," RSC Medicinal Chemistry, 2022. [Link]
-
A. Kumar, et al., "Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives," ResearchGate, 2011. [Link]
-
Wikipedia, "Proline organocatalysis," Wikipedia, 2023. [Link]
-
M. De La Fuente, et al., "Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction," Molecules, 2023. [Link]
-
A. V. Gerasimov, et al., "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," International Journal of Molecular Sciences, 2024. [Link]
-
M. A. Tooke, et al., "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition," Frontiers in Microbiology, 2022. [Link]
-
B. M. Sahoo, et al., "Therapeutic potentials of β-lactam: A scaffold for new drug development," ResearchGate, 2022. [Link]
-
M. A. Ramirez, et al., "Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib," Antibiotics, 2022. [Link]
-
P. Garner, et al., "Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space," ACS Medicinal Chemistry Letters, 2020. [Link]
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Advanced Quality Control Protocols for 1-(2-Aminoethyl)-N,N-dimethylpyrrolidin-3-amine: A Comparative Analytical Guide
As pharmaceutical pipelines increasingly rely on highly polar, multifunctional aliphatic amines for drug discovery (e.g., PROTAC linkers, GPCR ligands), the analytical demands placed on Quality Control (QC) laboratories have intensified. The raw material 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine presents a distinct analytical challenge. Featuring a primary amine, a tertiary amine embedded within a pyrrolidine ring, and an exocyclic N,N-dimethyl tertiary amine, this triamine is extremely hydrophilic, highly basic, and prone to severe chromatographic anomalies under standard conditions.
This guide objectively compares traditional analytical approaches against optimized, modern methodologies. By exploring the causality behind chromatographic behaviors, we establish a suite of self-validating QC protocols designed to ensure absolute structural integrity and purity.
The Analytical Challenge: Overcoming the Limitations of Reversed-Phase LC
Historically, Reversed-Phase Liquid Chromatography (RP-HPLC) using C18 columns has been the default starting point for assaying raw materials. However, for highly polar polyamines like 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, RP-HPLC consistently fails. The analyte's high polarity results in virtually zero affinity for the hydrophobic C18 stationary phase, causing it to elute in the void volume. Furthermore, the basic nitrogen atoms interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing and poor resolution.
While ion-pairing reagents (e.g., trifluoroacetic acid or heptafluorobutyric acid) can artificially increase retention in RP-HPLC, they permanently contaminate the LC system and cause massive signal suppression in Mass Spectrometry (MS), rendering them unsuitable for modern LC-MS workflows 1[1].
The HILIC Advantage
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the superior alternative for polar, ionizable compounds, effectively resolving structurally similar impurities that are inadequately retained by reversed-phase chromatography2[2]. HILIC operates via a fundamentally different mechanism: it utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). This environment allows a water-rich layer to immobilize on the stationary phase, partitioning the polar polyamine out of the mobile phase and providing robust retention.
Fig 1. HILIC retention mechanism for polar polyamines via partitioning and electrostatic forces.
Quantitative Comparison: RP-HPLC vs. HILIC
Table 1: Chromatographic Performance Metrics for 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
| Parameter | RP-HPLC (C18) | HILIC (Zwitterionic) | Analytical Causality & Implication |
| Retention Factor ( | < 0.5 (Void volume) | 3.5 - 5.0 | HILIC ensures the analyte is retained well past the solvent front, avoiding matrix suppression. |
| Peak Asymmetry ( | > 2.5 (Severe tailing) | 1.0 - 1.2 | HILIC eliminates secondary silanol interactions, providing sharp, symmetrical peaks. |
| Theoretical Plates ( | < 2,000 | > 15,000 | The high organic content in HILIC lowers mobile phase viscosity, enhancing mass transfer and resolution. |
| MS Compatibility | Poor (Requires ion-pairing) | Excellent | HILIC uses volatile buffers, allowing direct ESI-MS coupling without signal suppression. |
Experimental Protocol 1: HILIC-UV/MS for Assay & Organic Impurities
To guarantee trustworthiness, this protocol is designed as a self-validating system. Because the amount of organic modifier is much larger in HILIC, the addition of a volatile buffer (e.g., 10 mM ammonium formate) is critical to maintain a stable immobilized water layer and control the ionization state of both the analyte and the stationary phase3[3].
A Critical Note on Sample Preparation: In HILIC, water acts as the strong eluting solvent. Injecting a sample dissolved in 100% aqueous diluent will disrupt the stationary phase water layer, leading to catastrophic peak distortion 1[1]. Therefore, the sample diluent must closely match the initial mobile phase conditions.
Step-by-Step Methodology
-
Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient Program: Start at 90% B (highly organic). Ramp to 50% B over 15 minutes. Hold for 2 minutes, then return to 90% B to re-equilibrate for 8 minutes.
-
Flow Rate & Temperature: 1.0 mL/min at 30°C.
-
Sample Preparation: Accurately weigh 10 mg of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine. Dissolve in 10 mL of 80% Acetonitrile / 20% Water (Diluent).
-
Detection: UV at 210 nm and ESI-MS (Positive Ion Mode, scanning m/z 50-300).
System Suitability & Self-Validation Criteria
-
Resolution Check: Inject a system suitability mixture containing the API and a structurally similar des-methyl impurity. The system is only validated for use if the resolution (
) between the two peaks is . -
Precision: Five replicate injections of the standard must yield a Relative Standard Deviation (RSD) of
for peak area.
Residual Solvents & Volatile Impurities: GC-FID Optimization
The synthesis of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine often involves volatile organic solvents and lower-molecular-weight amine reagents (e.g., triethylamine or diisopropylamine). Monitoring these residues is critical for regulatory compliance (e.g., USP <467>). Headspace Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this analysis 4[4].
However, standard siloxane GC columns (like DB-5 or DB-1) possess active surface sites. Basic amines strongly adsorb to these sites, resulting in severe chromatographic band broadening, sample loss on the column, and erratic quantitation 5[5]. To achieve reliable integration, a base-deactivated column is strictly required 6[6].
Fig 2. Decision workflow for selecting optimal chromatographic QC methods for aliphatic polyamines.
Experimental Protocol 2: Headspace GC-FID for Volatiles
-
Column: Base-deactivated thick-film capillary column (e.g., CP-Volamine, 30 m x 0.32 mm ID).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min).
-
Headspace Parameters: Incubation temperature 85°C for 20 minutes. Syringe temperature 95°C.
-
Detector: FID set to 250°C. Hydrogen flow 30 mL/min, Air flow 300 mL/min.
System Suitability & Self-Validation Criteria
-
Internal Standardization: Quantitative analysis of polyamines is highly susceptible to matrix effects. The protocol mandates spiking samples with a deuterated internal standard (e.g., Putrescine-d4)5[5]. The recovery of the internal standard must fall between 90-110% for the run to be considered valid, ensuring the system self-validates matrix interference on every single injection.
Table 2: GC-FID Column Comparison for Volatile Amine Residues
| Parameter | Standard Siloxane (e.g., DB-5) | Base-Deactivated (e.g., CP-Volamine) |
| Peak Shape | Broad, severe tailing | Sharp, symmetrical |
| Limit of Detection (LOD) | > 50 ppm (due to band broadening) | < 5 ppm |
| Carryover Risk | High (Analyte sticks to active sites) | Low (Deactivated surface prevents binding) |
References
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL:[Link]
-
HILIC: The Pros and Cons Source: LCGC International URL:[Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies / LCMS.cz URL:[Link]
-
Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient Source: PubMed Central (PMC) / NIH URL:[Link]
-
Headspace GCFID Testing in Pharma: A QA Team's Guide Source: ResolveMass Laboratories Inc. URL:[Link]
-
Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards Source: PubMed / NIH URL:[Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
[1][2]
Executive Safety Summary
Immediate Action Required: Treat 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine as a Corrosive and Flammable aliphatic amine.[1]
Improper disposal of this compound presents immediate risks of severe skin burns, respiratory damage, and violent exothermic reactions if mixed with incompatible waste streams (specifically acids or oxidizers).[2] This guide defines the operational protocols for the safe containment, neutralization, and final disposal of this specific pyrrolidine derivative, ensuring compliance with standard chemical hygiene plans (CHP) and environmental regulations.
Critical Prohibitions:
Chemical Identification & Hazard Profile
Before initiating disposal, verify the chemical identity to ensure it enters the correct waste stream. This compound is often used as a building block in pharmaceutical synthesis; its functional groups (primary and tertiary amines) dictate its disposal pathway.
| Property | Data | Operational Implication |
| Chemical Name | 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | Official manifest name.[1][5] |
| CAS Number | 1241386-50-4 (S-isomer) / 1354010-29-9 | Use for waste inventory tracking.[1] |
| Molecular Formula | C8H19N3 | High nitrogen content; incineration requires scrubbers. |
| Hazard Class | Corrosive (Class 8) , Flammable Liquid (Class 3) | Requires chemically resistant PPE and grounding. |
| pH | > 11 (Strongly Alkaline) | Incompatible with Acids. |
| Physical State | Colorless to pale yellow liquid | Use secondary containment for storage. |
Expert Insight: Due to the lack of a specific UN number for this exact CAS in some databases, classify it by its functional group hazards for transport and disposal: UN 2734 (Amines, liquid, corrosive, flammable, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.) depending on flash point verification [1, 2].
Pre-Disposal Logistics: Segregation & Storage
Effective disposal begins at the lab bench. Segregation errors are the leading cause of waste-related accidents.[1]
Waste Stream Segregation[3]
-
Primary Stream: Basic (Alkaline) Organic Waste .
-
Compatible Solvents: Methanol, Ethanol, Acetonitrile, Toluene.
-
Incompatible Streams:
-
Acids: Risk of violent neutralization.
-
Halogenated Solvents (DCM, Chloroform): While often co-mingled in "Organic" waste, best practice for reactive amines is to keep them separate to prevent alkylation reactions or pressure buildup, though many commercial incinerators accept them in "Non-Halogenated" or "General Organic" streams if concentration is low. Recommendation: Segregate into Non-Halogenated Organic waste.
-
Oxidizers: Peroxides, Nitrates.
-
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers if corrosion is a concern, though steel is generally acceptable for dry amines. HDPE is preferred for waste.
Step-by-Step Disposal Protocols
Protocol A: Bulk Liquid Disposal (Stockout/Expired Reagents)
Use this for disposing of >50 mL of pure or concentrated solution.[1]
-
PPE Donning: Butyl rubber or heavy Nitrile gloves (double gloved), splash goggles, face shield, and lab coat. Work in a fume hood.
-
Container Prep: Select a clean HDPE waste container labeled "Basic Organic Waste."
-
Transfer: Pour the liquid slowly into the waste container using a funnel.
-
Note: If the compound is old, visually inspect for crystals (peroxides are unlikely for this structure, but degradation products can be hazardous).
-
-
Rinsing: Rinse the original bottle 3 times with a compatible solvent (e.g., Ethanol).[2] Add rinsate to the same waste container.
-
Defacing: Deface the label on the empty original bottle and uncap it before placing it in the glass recycling or trash (consult local glass disposal rules).
-
Manifesting: Log the volume and concentration on your lab's waste accumulation log.
Protocol B: Trace Residues & Glassware Cleaning
Use this for cleaning flasks, syringes, and reaction vessels.
-
Solvent Selection: Use Ethanol or Methanol. Acetone is acceptable but can react with primary amines to form imines (generally not dangerous in waste, but ethanol is cleaner).
-
Triple Rinse: Rinse the glassware three times.
-
Collection: Collect the first three rinses into the "Basic Organic Waste" container.
-
Final Wash: Subsequent washes with water and soap can go down the drain only after the solvent rinses have removed the bulk chemical [3].
Protocol C: Spill Response & Cleanup
For spills < 500 mL inside a fume hood.
-
Isolate: Alert nearby personnel. Turn off ignition sources.[7][8]
-
PPE: Wear organic vapor respirator if outside a hood.
-
Absorb/Neutralize:
-
Do NOT use paper towels immediately (fire risk).
-
Use a commercial Spill Pillow or Vermiculite .
-
Optional: You can treat the spill with a weak acid neutralizer (e.g., Citric Acid powder) to reduce volatility, but direct absorption is often safer to avoid heat generation.
-
-
Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty hazardous waste bag.[1]
-
Label: Label as "Solid Waste: Amine contaminated debris."
Visual Decision Tree (Disposal Workflow)
Figure 1: Operational decision tree for segregating 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine waste streams.
Regulatory & Compliance
Final disposal must be handled by a licensed environmental contractor.[4] The lab's responsibility is cradle-to-grave tracking until pickup.[1]
-
RCRA Classification (USA): While not explicitly P-listed or U-listed by specific CAS, it falls under D001 (Ignitable) and D002 (Corrosive) characteristic wastes [4].[1]
-
Disposal Method: High-temperature incineration with nitrogen oxide (NOx) scrubbers is the required industry standard for amine-containing organic wastes.[1]
-
Documentation: Ensure the Safety Data Sheet (SDS) is accessible to the waste management team.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: N,N-Dimethylpyrrolidin-3-amine (Analogous Hazard Data). Retrieved from [1]
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 1-(2-Aminoethyl)pyrrolidine. Retrieved from [1]
-
American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved from [1]
Sources
- 1. (3R)-(+)-3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
